DuP-697
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFTZWGGHJXZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236857 | |
| Record name | Dup 697 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88149-94-4 | |
| Record name | 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dup 697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dup 697 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUP-697 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of DuP-697 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DuP-697, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant anti-cancer properties in various preclinical models. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its molecular interactions, impact on key signaling pathways, and induction of apoptosis. This document synthesizes findings from multiple studies to provide a comprehensive resource, including quantitative data on its efficacy and detailed experimental protocols. The information is intended to support further research and development of COX-2 inhibitors as a therapeutic strategy in oncology.
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in a multitude of cancers, contributing to tumorigenesis through various mechanisms including the promotion of inflammation, angiogenesis, and resistance to apoptosis.[1][2] this compound, identified as 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl) phenyl]-thiophene, is a selective inhibitor of COX-2.[3] Its anti-neoplastic effects have been observed in several cancer cell lines, positioning it as a compound of interest for cancer therapy research.[3][4][5] This guide provides a detailed examination of its mechanism of action.
Core Mechanism of Action: Induction of Apoptosis
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis.[6][7] This is achieved through the modulation of several key signaling pathways and apoptotic regulators.
Caspase Activation
Studies have consistently shown that this compound treatment leads to the activation of the caspase cascade, a critical component of the apoptotic machinery. Specifically, the upregulation of caspases 3, 8, and 9 has been reported.[3][7] In K562 human chronic myeloid leukemia cells, the apoptotic activity of this compound was partially reversed by the presence of a specific caspase-8 inhibitor, Z-IETD-fmk, confirming the involvement of the extrinsic apoptotic pathway.[4]
Modulation of Bcl-2 Family Proteins
Proteomic analysis of mesothelioma (MSTO-211H) and lung cancer (A549) cells treated with this compound revealed significant changes in the expression of proteins involved in the apoptosis signaling pathway.[6] Notably, the expression of the anti-apoptotic protein BCL2L1 (Bcl-xL) was altered, and the pro-apoptotic protein BID was also affected.[6] In a study on colon cancer cells, this compound selectively downregulated the anti-apoptotic protein Mcl-1 in type II (VRC5/c1) cells, which are typically resistant to TRAIL-induced apoptosis.[8]
Sensitization to TRAIL-Induced Apoptosis
This compound has been shown to sensitize colon cancer cells to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[8] This sensitization is mediated by two distinct mechanisms: the downregulation of Mcl-1 in type II colon cancer cells and the induction of death receptor 5 (DR5) clustering on the cell surface of both type I and type II cells.[8] This clustering primes the cells for a more robust apoptotic response upon TRAIL binding.[8]
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is rooted in its ability to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation.
COX-2/Prostaglandin Pathway Inhibition
As a selective COX-2 inhibitor, the primary molecular target of this compound is the COX-2 enzyme.[3] By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules involved in inflammation and cancer progression.[9][10] This inhibition leads to a reduction in the production of pro-inflammatory and pro-angiogenic factors.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also suppress cancer cell growth by inducing cell cycle arrest. In K562 leukemia cells, this compound was found to arrest the G1-S phase transition of the cell cycle, thereby preventing cell proliferation.[4]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration of this compound | Result | Reference |
| HT29 | Colorectal Cancer | IC50 | 4.28 x 10⁻⁸ mol/L | - | [3][5] |
| HT29 | Colorectal Cancer | Apoptosis | 100 nmol/L | 52% of cells | [3][5] |
| HT29 | Colorectal Cancer | Apoptosis (Control) | - | 7% of cells | [3] |
| HT29 | Colorectal Cancer | Apoptosis (Combination with E7080) | 50 + 50 nM | 78.4% of cells | [3] |
| HT29 | Colorectal Cancer | Apoptosis (Combination with E7080) | 25 + 25 nM | 67.3% of cells | [3] |
| HT29 | Colorectal Cancer | Apoptosis (Combination with E7080) | 12.5 + 12.5 nM | 33.4% of cells | [3] |
| K562 | Chronic Myeloid Leukemia | IC50 (36 h) | 31.7 µM | - | [4] |
| Cell Line | Cancer Type | Parameter | Concentration of this compound | Fold Change in Protein Expression | Reference |
| MSTO-211H & A549 | Mesothelioma & Lung Cancer | Differentially Expressed Proteins | Not Specified | >1.8-fold | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the studies on this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Lines: HT29 (colorectal cancer), K562 (chronic myeloid leukemia), MSTO-211H (mesothelioma), A549 (lung cancer), GC3/c1 and VRC5/c1 (colon cancer).[3][4][6][8]
-
Reagents: this compound (5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl) phenyl]-thiophene) was dissolved in a suitable solvent (e.g., DMSO) for cell treatment.[3][11]
-
Treatment: Cells were exposed to varying concentrations of this compound for specified time periods (e.g., 36 hours, 72 hours).[4][6]
Cell Proliferation and Viability Assays
-
Real-Time Cell Analysis (xCELLigence system): Used to continuously monitor cell proliferation and determine the half-maximal inhibitory concentration (IC50).[3][5]
-
MTT Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Apoptosis Assays
-
Annexin V Staining: Used to detect phosphatidylserine externalization on the outer leaflet of the plasma membrane, an early marker of apoptosis, followed by flow cytometry analysis.[3][5]
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -8, -9) using specific substrates.[3][4]
Protein Analysis
-
Antibody Microarray (Panorama Xpress Profiler725): A high-throughput method to analyze the expression levels of a large number of proteins simultaneously.[6]
-
Immunoblotting (Western Blot): Used to confirm the differential expression of specific proteins identified by antibody microarrays, such as BCL2L1 (Bcl-xL) and BID.[6]
Angiogenesis Assay
-
Chorioallantoic Membrane (CAM) Model: An in vivo model using chick embryos to assess the anti-angiogenic effects of this compound.[3][5]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of this compound's mechanism of action in cancer cells.
Caption: this compound's modulation of the apoptotic signaling pathway.
References
- 1. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]
- 2. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effect of COX-2 inhibitor this compound alone and in combination with tyrosine kinase inhibitor (E7080) on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic (antibody microarray) exploration of the molecular mechanism of action of the specific COX-2 inhibitor DuP 697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cancer and cyclooxygenase-2 (COX-2) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of COX-2 in Colon Cancer Modulates Tumor Growth and MDR-1 Expression to Enhance Tumor Regression in Therapy-Refractory Cancers In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclooxygenase-2 Selectivity of DuP-697: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP-697, chemically known as 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene, is a notable compound in the field of pharmacology, recognized for its potent and selective inhibition of cyclooxygenase-2 (COX-2). As a member of the diarylheterocycle class of compounds, this compound has served as a foundational model for the development of other selective COX-2 inhibitors, often referred to as "coxibs"[1]. This technical guide provides an in-depth analysis of the COX-2 selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Data Presentation: Quantitative Analysis of COX Inhibition
The selective inhibition of COX-2 over COX-1 is a key characteristic of this compound. This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme isoform. A higher ratio of COX-1 IC50 to COX-2 IC50 indicates greater selectivity for COX-2. The following tables summarize the quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 from various studies.
| Enzyme Source | Assay Type | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Human Recombinant | Time-dependent | 9 µM | 80 nM (at 5 min) | 112.5 | [2] |
| Human Recombinant | Time-dependent | 9 µM | 40 nM (at 10 min) | 225 | [2] |
| Human | Not Specified | 800 nM | 10 nM | 80 | [3] |
| Bull Seminal Vesicle | Prostaglandin Synthesis | 24 µM | - | - | [4] |
| Rat Brain | Prostaglandin Synthesis | - | 4.5 µM | - | [4] |
| Rat Kidney | Prostaglandin Synthesis | 75 µM | - | - | [4] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and incubation time.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition by this compound involves various in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 or COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., TMPD)
-
This compound (or other test compounds)
-
Microplate reader
Procedure:
-
To the appropriate wells of a 96-well plate, add the reaction buffer.
-
Add heme to all wells.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells (except for the background control).
-
Add the test compound (this compound) at various concentrations to the sample wells. Add vehicle (e.g., DMSO) to the control wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate.
-
Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by accounting for factors like plasma protein binding.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., heparin)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore A23187 for COX-1 activation
-
This compound (or other test compounds)
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure: For COX-2 Activity:
-
Incubate heparinized whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Add this compound at various concentrations to the blood samples and incubate for a specified time.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit as an indicator of COX-2 activity.
-
Calculate the percent inhibition and IC50 value.
For COX-1 Activity:
-
Allow whole blood (without anticoagulant) to clot at 37°C for 1 hour. This induces platelet aggregation and thromboxane production via COX-1.
-
Add this compound at various concentrations prior to the clotting process.
-
Centrifuge the clotted blood to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of Thromboxane A2) in the serum using an EIA kit as an indicator of COX-1 activity.
-
Calculate the percent inhibition and IC50 value.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the inhibition of the cyclooxygenase pathway, leading to a reduction in prostaglandin synthesis. Furthermore, studies have revealed its involvement in apoptosis induction, suggesting a broader mechanism of action, particularly in cancer cells.
Cyclooxygenase Pathway
The canonical pathway inhibited by this compound is the conversion of arachidonic acid to prostaglandins.
Caption: Inhibition of the COX-2 pathway by this compound.
Apoptosis Induction via Caspase-8 Activation
This compound has been shown to induce apoptosis in certain cancer cell lines through a mechanism involving the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway[5].
Caption: this compound-induced apoptosis through caspase-8 activation.
Sensitization to TRAIL-Induced Apoptosis
This compound can also sensitize cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This suggests a synergistic effect in promoting programmed cell death.
Caption: this compound enhances TRAIL-induced apoptosis.
Conclusion
This compound is a highly selective and potent inhibitor of COX-2. The quantitative data from various in vitro and ex vivo assays consistently demonstrate its preferential binding to and inhibition of the COX-2 isoform over COX-1. The primary mechanism of action is the time-dependent, irreversible inhibition of prostaglandin synthesis. Additionally, this compound exhibits pro-apoptotic effects in cancer cells, in part through the activation of the caspase-8 signaling pathway and by sensitizing cells to other apoptotic stimuli like TRAIL. This comprehensive profile underscores the significance of this compound as a tool for research and as a lead compound in the development of anti-inflammatory and anti-cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
DuP-697 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DuP-697, a pivotal selective inhibitor of cyclooxygenase-2 (COX-2). This compound served as a foundational template for the development of the "coxib" class of anti-inflammatory drugs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the core principles governing the activity of this compound and its analogs.
Quantitative Data Summary
| Compound | Target | Assay | IC50/ED50 | Reference |
| This compound | Human COX-2 | In vitro inhibition | 10 nM | [1] |
| Bull Seminal Vesicle PG Synthesis | In vitro inhibition | 24 µM | [2] | |
| Rat Brain PG Synthesis | In vitro inhibition | 4.5 µM | [2] | |
| Rat Kidney PG Synthesis | In vitro inhibition | 75 µM | [2] | |
| Rat Adjuvant Arthritis (non-established) | In vivo anti-inflammatory | ED50 = 0.03 mg/kg/day | [2] | |
| Rat Adjuvant Arthritis (established) | In vivo anti-inflammatory | ED50 = 0.18 mg/kg/day | [2] | |
| Rat Randall-Selitto (inflammation pain) | In vivo analgesic | ED30 = 3.5 mg/kg | [2] | |
| Rat Antipyretic Assay | In vivo antipyretic | ED50 = 0.05 mg/kg | [2] |
Core Structure-Activity Relationships of Diarylheterocyclic COX-2 Inhibitors
This compound is a diarylheterocycle, and SAR studies on this class of compounds have revealed key structural features that are crucial for potent and selective COX-2 inhibition.[3]
-
Diaryl Heterocyclic Scaffold: The core structure consists of two aromatic rings attached to a central heterocyclic ring. In the case of this compound, this is a thiophene ring.
-
cis-Stilbene Moiety: The spatial arrangement of the two aryl rings is critical for selectivity. A cis-stilbene-like conformation allows the molecule to fit into the larger active site of COX-2.
-
Para-Substituent on an Aryl Ring: The nature of the substituent at the para-position of one of the aryl rings plays a significant role in COX-2 selectivity. For this compound, this is a methylsulfonyl (SO2CH3) group.[3]
-
Oxidation State of Sulfur: For analogs containing a sulfur linkage, the oxidation state is important. Sulfones (SO2) and sulfonamides (SO2NH2) are associated with COX-2 selectivity, whereas sulfides (S) and sulfoxides (SO) are not.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure activity relationship studies of diaryl thiophen derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anti-inflammatory Profile of DuP-697: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo anti-inflammatory properties of DuP-697, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This compound, chemically identified as 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)-thiophene, has demonstrated significant efficacy in various preclinical models of inflammation, pain, and pyresis. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the compound's mechanism of action and experimental application through signaling pathway and workflow diagrams.
Core Efficacy and Potency Data
The in vivo anti-inflammatory, analgesic, and antipyretic activities of this compound have been quantified in several key preclinical models. The following tables summarize the effective dose (ED50) and inhibitory concentration (IC50) values, providing a clear comparison of its potency across different biological activities and systems.
Table 1: In Vivo Efficacy of this compound in Rat Models
| Model/Assay | Parameter | ED50/ED30 | Species |
| Adjuvant Arthritis (Non-established) | Paw Swelling Inhibition | 0.03 mg/kg/day | Rat |
| Adjuvant Arthritis (Established) | Paw Swelling Inhibition | 0.18 mg/kg/day | Rat |
| Randall-Selitto Assay | Analgesia (inflammation-related pain) | 3.5 mg/kg (ED30) | Rat |
| Brewer's Yeast-Induced Pyrexia | Antipyretic Effect | 0.05 mg/kg | Rat |
| Phenylquinone Writhing | Analgesia (non-inflammation-related pain) | >100 mg/kg | Rat |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Inhibitory Activity of this compound on Prostaglandin Synthesis
| Tissue/Enzyme Source | Parameter | IC50 | Species |
| Human COX-2 | Enzyme Inhibition | 10 nM | Human |
| Bull Seminal Vesicle | Prostaglandin Synthesis Inhibition | 2.4 x 10⁻⁵ M | Bovine |
| Rat Brain | Prostaglandin Synthesis Inhibition | 4.5 x 10⁻⁶ M | Rat |
| Rat Kidney | Prostaglandin Synthesis Inhibition | 7.5 x 10⁻⁵ M | Rat |
Data compiled from multiple sources.[1][2][3]
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Unlike the constitutively expressed COX-1 isoform, which is involved in physiological functions such as gastrointestinal protection and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation.[4] By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, which contributes to its favorable safety profile, particularly its low ulcerogenic potential.[1][2]
References
- 1. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
DuP-697: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
DuP-697, chemically known as 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its targeted action on COX-2, an inducible enzyme upregulated during inflammation, allows for effective anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase
Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and gastric protection. The synthesis of prostaglandins is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by various synthases to produce different types of prostaglandins.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is induced by inflammatory stimuli such as cytokines, endotoxins, and growth factors. The prostaglandins produced by COX-2 are key mediators of the inflammatory response, pain, and fever.
The differential roles of COX-1 and COX-2 provide a therapeutic window for the development of selective COX-2 inhibitors that can effectively reduce inflammation and pain without disrupting the homeostatic functions of COX-1.
This compound: A Selective COX-2 Inhibitor
This compound is a diarylthiophene derivative that has been identified as a highly selective and potent inhibitor of the COX-2 enzyme. Its mechanism of action is characterized by a time-dependent and irreversible inhibition of COX-2, while having a minimal and reversible effect on COX-1. This selectivity is the basis for its favorable safety profile compared to traditional NSAIDs.
Mechanism of Action
This compound's inhibitory action on COX-2 is a multi-step process. Initially, it binds to the enzyme in a reversible manner. This is followed by a slow, time-dependent transition to a tightly bound, irreversible complex. This irreversible binding to COX-2 leads to a sustained inhibition of prostaglandin synthesis in inflammatory settings.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound on Prostaglandin Synthesis
| Tissue/Enzyme Source | IC50 (µM) | Reference |
| Bull Seminal Vesicle (primarily COX-1) | 24 | [1] |
| Rat Brain (COX-1 and COX-2) | 4.5 | [1] |
| Rat Kidney (primarily COX-1) | >75 | [1] |
| Human Recombinant COX-1 | 9 (at 5 and 10 min) | |
| Human Recombinant COX-2 | 0.08 (at 5 min), 0.04 (at 10 min) | |
| Human Whole Blood Assay (COX-1) | 116 | |
| Human Whole Blood Assay (COX-2) | 1.1 |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pain
| Assay | ED50 / ED30 (mg/kg) | Reference |
| Adjuvant Arthritis (non-established) | 0.03 (ED50) | [1] |
| Adjuvant Arthritis (established) | 0.18 (ED50) | [1] |
| Randall-Selitto (inflammation-related pain) | 3.5 (ED30) | [1] |
| Antipyretic Activity | 0.05 (ED50) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Prostaglandin Synthesis Inhibition Assay (Bull Seminal Vesicle)
This assay is a classic method for evaluating the inhibition of COX-1 activity.
Materials:
-
Bull seminal vesicles
-
Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
Cofactor solution (e.g., containing glutathione, hydroquinone, and hemoglobin)
-
[1-14C]Arachidonic acid
-
This compound or other test compounds
-
Scintillation cocktail and counter
Procedure:
-
Prepare a microsomal fraction from bull seminal vesicles by homogenization and differential centrifugation.
-
Incubate the microsomal preparation with the cofactor solution and various concentrations of this compound (or vehicle control) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [1-14C]arachidonic acid and incubate for a further period.
-
Stop the reaction by adding an acid (e.g., citric acid).
-
Extract the prostaglandins using an organic solvent (e.g., ethyl acetate).
-
Separate the radiolabeled prostaglandins from unreacted arachidonic acid using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive prostaglandin products using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vitro Prostaglandin Synthesis Inhibition Assay (Rat Brain)
This assay can be used to assess the inhibition of both COX-1 and COX-2, as both isoforms are present in the brain.
Materials:
-
Rat brains
-
Homogenization buffer
-
Cofactor solution
-
[1-14C]Arachidonic acid
-
This compound or other test compounds
-
Scintillation cocktail and counter
Procedure:
-
Homogenize rat brains in a suitable buffer.
-
Follow the same incubation, reaction, extraction, and quantification steps as described for the bull seminal vesicle assay.
Adjuvant-Induced Arthritis in Rats
This is a widely used animal model of chronic inflammation to evaluate the efficacy of anti-inflammatory drugs.
Materials:
-
Male Lewis rats
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound or other test compounds
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Induction of Arthritis: Inject a single dose of CFA subcutaneously into the plantar surface of one hind paw of each rat.
-
Drug Administration: Administer this compound (orally or via another appropriate route) daily, starting either on the day of adjuvant injection (for non-established arthritis) or after the onset of clinical signs of arthritis (for established arthritis).
-
Assessment of Inflammation: Measure the volume or thickness of the injected (primary lesion) and contralateral (secondary, immune-mediated lesion) paws at regular intervals using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage reduction in paw swelling in the drug-treated groups compared to the vehicle-treated control group to determine the ED50.
Randall-Selitto Analgesic Assay in Rats
This test measures the pain threshold in response to a mechanical stimulus and is used to assess the analgesic properties of test compounds in a model of inflammatory pain.
Materials:
-
Male rats
-
Analgesy-meter (e.g., Ugo Basile)
-
Inflammatory agent (e.g., carrageenan or yeast suspension)
-
This compound or other test compounds
Procedure:
-
Induction of Inflammation: Inject an inflammatory agent into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: Administer this compound or a vehicle control at a specified time before the pain assessment.
-
Pain Threshold Measurement: Apply a constantly increasing pressure to the inflamed paw using the analgesy-meter.
-
Endpoint: Record the pressure at which the rat exhibits a withdrawal response (e.g., flinching or vocalization). This is the pain threshold.
-
Data Analysis: Compare the pain thresholds of the drug-treated groups to the control group to determine the analgesic effect and calculate the ED30.
Visualization of Pathways and Workflows
Prostaglandin Synthesis Pathway
Caption: The prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on COX enzymes.
Experimental Workflow for Adjuvant-Induced Arthritis Model
Caption: Workflow for evaluating the anti-inflammatory efficacy of this compound in the rat adjuvant-induced arthritis model.
Conclusion
This compound stands as a significant molecule in the study of prostaglandin synthesis inhibition due to its high potency and selectivity for the COX-2 enzyme. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in understanding and further investigating the therapeutic potential of selective COX-2 inhibitors. The detailed methodologies and visual workflows are intended to facilitate the replication and extension of these seminal studies, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.
References
The Dual Threat of DuP-697: A Technical Guide to its Apoptotic and Antiangiogenic Mechanisms
For Immediate Release
A deep dive into the selective COX-2 inhibitor, DuP-697, reveals its potent dual-action capabilities in inducing programmed cell death and halting the formation of new blood vessels, offering promising avenues for cancer research and therapeutic development. This technical guide provides an in-depth analysis of the apoptotic and antiangiogenic effects of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Core Findings: A Two-Pronged Attack on Cancerous Growth
This compound, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant efficacy in preclinical studies, not only through its anti-inflammatory properties but also by directly impacting two critical processes essential for tumor growth and survival: apoptosis and angiogenesis.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 for COX-2 Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM | [1] |
| IC50 for Growth Inhibition | K562 (Human Chronic Myeloid Leukemia) | 31.7 µM (at 36h) | [2] |
| Inhibition of Basal PGE2 Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 80% at 10 nM | [1] |
| Inhibition of VEGF-induced PGE2 Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 85% at 10 nM | [1] |
Table 1: Summary of IC50 and Prostaglandin E2 (PGE2) Inhibition by this compound.
| Cell Line | This compound Concentration | Observed Apoptotic Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Concentration-dependent | Increased chromatin condensation and DNA laddering | [1] |
| K562 (Human Chronic Myeloid Leukemia) | Concentration-dependent | Significant induction of apoptosis | [2] |
| HT29 (Human Colorectal Cancer) | Not specified | Apoptotic effects observed |
Table 2: Apoptotic Effects of this compound on Various Cell Lines.
| Assay | Cell Line | This compound Effect | Reference |
| Capillary-like Tubule Formation on Matrigel | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of tubule formation | [1] |
Table 3: Antiangiogenic Effects of this compound.
Unraveling the Mechanism: Signaling Pathways of this compound
This compound exerts its dual effects by modulating distinct signaling cascades. The inhibition of COX-2 and the subsequent reduction in prostaglandin E2 (PGE2) production is the central node from which these pathways diverge.
The Apoptotic Pathway: A Caspase-Dependent Cascade
The pro-apoptotic effects of this compound are mediated through a caspase-dependent mechanism. By inhibiting PGE2 synthesis, this compound disrupts pro-survival signals, leading to the activation of both the intrinsic and extrinsic apoptotic pathways. This culminates in the activation of executioner caspases, primarily caspase-3, which orchestrates the dismantling of the cell.
Caption: this compound induced apoptotic signaling cascade.
The Antiangiogenic Pathway: A Caspase-Independent Blockade
Interestingly, the antiangiogenic effect of this compound, specifically the inhibition of endothelial cell tubule formation, occurs through a caspase-independent mechanism. While also initiated by the inhibition of COX-2 and PGE2, this pathway diverges to directly interfere with the cellular machinery responsible for forming new blood vessel structures.
Caption: this compound's caspase-independent antiangiogenic pathway.
Experimental Protocols: A Guide to Reproducible Research
To facilitate further research and validation of these findings, detailed protocols for the key experiments are provided below.
Apoptosis Assays
1. DNA Laddering Assay
-
Objective: To visualize the characteristic fragmentation of DNA that occurs during apoptosis.
-
Methodology:
-
Treat cells with varying concentrations of this compound for the desired time period.
-
Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).
-
Incubate the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Extract the DNA using a phenol-chloroform extraction and precipitate with ethanol.
-
Resuspend the DNA pellet in a TE buffer.
-
Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA fragments under UV light. A "ladder" of fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
-
2. Chromatin Condensation Assay (Hoechst Staining)
-
Objective: To visualize the condensation of chromatin, an early hallmark of apoptosis.
-
Methodology:
-
Culture cells on glass coverslips and treat with this compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Stain the cells with Hoechst 33342 or a similar nuclear stain that binds to DNA.
-
Wash the cells to remove excess stain.
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and often fragmented nuclei compared to the diffuse, pale staining of normal nuclei.
-
Western Blotting for Caspase Activation
-
Objective: To detect the cleavage and activation of key caspases in the apoptotic pathway.
-
Methodology:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the pro- and cleaved (active) forms of caspase-3, caspase-8, and caspase-9.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The appearance of cleaved caspase fragments indicates activation of the apoptotic cascade.
-
In Vitro Angiogenesis Assay (Tubule Formation on Matrigel)
-
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro and the inhibitory effect of this compound.
-
Methodology:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plate at 37°C in a humidified incubator for a period of 4-24 hours.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tubule formation by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software. A reduction in these parameters in this compound-treated wells compared to controls indicates an antiangiogenic effect.
-
Caption: Overview of the experimental workflow.
Conclusion and Future Directions
The selective COX-2 inhibitor this compound presents a compelling profile as a multi-faceted agent with the potential to combat cancer through both the induction of apoptosis and the inhibition of angiogenesis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and similar compounds. Future research should focus on elucidating the finer molecular details of the caspase-independent antiangiogenic pathway and on translating these promising in vitro findings into in vivo models to fully assess the clinical potential of this compound.
References
- 1. Inhibition of angiogenic tubule formation and induction of apoptosis in human endothelial cells by the selective cyclooxygenase-2 inhibitor 5-bromo-2-(4-fluorophenyl)-3-(methylsulfonyl) thiophene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
DuP-697 in Colorectal Cancer: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DuP-697, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-cancer properties in the context of colorectal cancer (CRC). This technical guide provides an in-depth overview of the research applications of this compound in CRC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute further investigations into the therapeutic potential of this compound and similar compounds in colorectal and other malignancies.
Quantitative Efficacy of this compound in Colorectal Cancer
This compound has been evaluated for its anti-proliferative, anti-angiogenic, and pro-apoptotic effects in human colorectal cancer cell lines, primarily HT29. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Anti-Proliferative and Anti-Angiogenic Activity of this compound on HT29 Colorectal Cancer Cells.[1]
| Parameter | Concentration | Result |
| IC50 (Anti-proliferative Effect) | 4.28 x 10⁻⁸ mol/L | - |
| Anti-angiogenic Score | 1 nmol/L | 0.5 |
| 10 nmol/L | 0.8 | |
| 100 nmol/L | 1.2 |
Table 2: Apoptotic Effects of this compound Alone and in Combination with E7080 (a multi-tyrosine kinase inhibitor) on HT29 Colorectal Cancer Cells.
| Treatment | Concentration | Apoptosis Percentage |
| This compound alone | 100 nmol/L | 52%[1] |
| This compound + E7080 | 12.5 nM + 12.5 nM | 33.4% |
| 25 nM + 25 nM | 67.3% | |
| 50 nM + 50 nM | 78.4% |
Core Signaling Pathway of this compound in Colorectal Cancer
This compound exerts its anti-cancer effects primarily through the modulation of the extrinsic apoptosis pathway, also known as the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) signaling pathway. A key mechanism is the induction of Death Receptor 5 (DR5) clustering on the surface of cancer cells. This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of a caspase cascade and ultimately, apoptosis. Furthermore, this compound has been shown to downregulate the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptotic signals.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of this compound in colorectal cancer research.
Real-Time Cell Proliferation Assay (xCELLigence System)
This protocol outlines the use of the xCELLigence system to dynamically monitor the anti-proliferative effects of this compound on HT29 colorectal cancer cells.
Materials:
-
HT29 colorectal cancer cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
xCELLigence RTCA DP instrument and E-Plates 96
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Background Measurement: Add 100 µL of culture medium to each well of a 96-well E-Plate to obtain a background reading.
-
Cell Seeding:
-
Harvest HT29 cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Add 100 µL of the cell suspension to each well of the E-Plate.
-
-
Equilibration: Let the plate rest at room temperature for 30 minutes to allow for uniform cell settling.
-
Monitoring Cell Adhesion and Proliferation: Place the E-Plate in the xCELLigence instrument located inside a CO2 incubator (37°C, 5% CO2). Monitor cell attachment and proliferation in real-time, typically every 15-30 minutes.
-
Compound Addition:
-
Once cells are in the logarithmic growth phase (determined from the real-time proliferation curve), prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Data Acquisition and Analysis: Continue to monitor the cell index for a desired period (e.g., 48-72 hours). The cell index is a dimensionless parameter that correlates with the number of adherent cells. The data can be used to generate dose-response curves and calculate the IC50 value.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic potential of compounds.
Materials:
-
Fertilized chicken eggs
-
This compound stock solution
-
Agarose
-
Sterile PBS
-
Incubator (37°C, 60% humidity)
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3-4 days.
-
Window Preparation:
-
Carefully create a small hole in the blunt end of the egg over the air sac.
-
Create a second, larger window (approx. 1 cm²) on the side of the egg.
-
Seal the small hole and place the eggs back in the incubator with the window facing up.
-
-
Preparation of Agarose Pellets:
-
Prepare a 1% agarose solution in sterile water.
-
While the agarose is still liquid, add this compound to achieve the desired final concentrations. Also prepare a vehicle control pellet.
-
Pipette 10 µL drops of the agarose-compound mixture onto a sterile surface to form pellets.
-
-
Pellet Implantation: On day 8-10 of incubation, carefully place one agarose pellet onto the CAM of each egg, avoiding major blood vessels.
-
Incubation and Observation: Return the eggs to the incubator for 48-72 hours.
-
Quantification of Angiogenesis:
-
After the incubation period, observe the area around the pellet under a stereomicroscope.
-
Quantify the anti-angiogenic effect by scoring the reduction in blood vessel growth and branching in the area surrounding the pellet. A scoring system (e.g., 0 for no effect, 3 for complete inhibition) can be used.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis in HT29 cells treated with this compound using flow cytometry.
Materials:
-
HT29 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HT29 cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Staining:
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
This compound exhibits potent anti-cancer activity against colorectal cancer cells through the induction of apoptosis via the TRAIL signaling pathway and inhibition of angiogenesis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of COX-2 inhibitors in oncology. Further studies are warranted to explore the in vivo efficacy and safety of this compound, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of colorectal cancer.
References
The Selective COX-2 Inhibitor DuP-697: A Technical Overview of its Effects on Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the experimental effects of DuP-697, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, on various leukemia cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in oncology.
Quantitative Effects of this compound on Leukemia Cell Viability
This compound has demonstrated significant growth-suppressive effects on the human chronic myeloid leukemia (CML) cell line, K562. The primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is frequently overexpressed in various hematological malignancies, providing a strong rationale for its investigation as a potential anti-leukemic agent.[1][2][3][4]
Below is a summary of the available quantitative data on the efficacy of this compound against leukemia cell lines. It is important to note that while the expression of COX-2 is documented in a variety of leukemia cell types, specific inhibitory concentration data for this compound is predominantly available for the K562 cell line.
Table 1: Inhibitory Concentration of this compound on Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | 31.7 | 36 | [5] |
| Primary CML Cells | Chronic Myeloid Leukemia (CML) | Data not available | - | [5] |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in the K562 leukemia cell line. These effects are critical to its anti-cancer activity.
Table 2: Effects of this compound on Apoptosis and Cell Cycle in K562 Cells
| Parameter | Effect | Observations | Reference |
| Apoptosis | Induction | Concentration-dependent increase in apoptotic cells. | [5] |
| Cell Cycle | G1-S Phase Arrest | Arrest of the G1-S phase transition. | [5] |
The pro-apoptotic effect of this compound in K562 cells is significantly mediated through the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[5]
Experimental Protocols
This section details the methodologies for key experiments to assess the effects of this compound on leukemia cell lines. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Leukemia cell lines (e.g., K562) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 36 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Leukemia cells are treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Cells are harvested by centrifugation and washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Leukemia cells are treated with this compound and harvested as described above.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the selective inhibition of COX-2. In leukemia cells, this leads to the induction of the extrinsic pathway of apoptosis, characterized by the activation of caspase-8.
COX-2 Inhibition and Downstream Effects
The workflow from COX-2 inhibition to apoptosis can be visualized as a multi-step process.
Caption: Experimental workflow for investigating this compound's effects.
Caspase-8 Mediated Extrinsic Apoptosis Pathway
The induction of apoptosis in K562 cells by this compound involves the activation of the extrinsic pathway, initiated by the activation of caspase-8. This pathway is triggered by signals from the cellular microenvironment, often through death receptors.
Caption: this compound-induced extrinsic apoptosis pathway via caspase-8.[9][10][11]
The activation of caspase-8 by this compound leads to a downstream cascade involving the activation of executioner caspases, such as caspase-3, which ultimately results in the biochemical and morphological hallmarks of apoptosis.[5] The partial abrogation of this compound-induced apoptosis by a specific caspase-8 inhibitor confirms the critical role of this pathway.[5]
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inducer of apoptosis and cell cycle arrest in the K562 chronic myeloid leukemia cell line, primarily through the selective inhibition of COX-2 and subsequent activation of the caspase-8-mediated extrinsic apoptosis pathway.
Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound across a wider panel of leukemia cell lines, including those from acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) subtypes, to determine its broader therapeutic potential.
-
In Vivo Studies: Conducting pre-clinical in vivo studies using animal models of leukemia to assess the anti-tumor activity, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents to enhance anti-leukemic efficacy and overcome drug resistance.
-
Detailed Mechanistic Studies: Further elucidating the upstream signaling events that link COX-2 inhibition by this compound to the activation of the death receptor pathway in leukemia cells.
References
- 1. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of Cox-2 and bioactive lipids on hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2 expression in fibroblast aggregates as a functional indicator for the anti-inflammatory activity of leukemia patients' bone marrow-derived hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of Cyclooxygenase-2 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 7. HL-60 cell line | Ubigene [ubigene.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for DuP-697 in vitro COX-2 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP-697 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[2] this compound has served as a foundational compound in the development of other selective COX-2 inhibitors, known as "coxibs".[1] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-2.
Principle of the Assay
The in vitro COX-2 inhibition assay is designed to measure the enzymatic activity of purified recombinant COX-2. The assay can be performed using either a colorimetric or fluorometric method. In the colorimetric assay, the peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3][4] The fluorometric assay detects Prostaglandin G2, an intermediate product generated by COX-2, using a probe that generates a fluorescent signal.[5][6] The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.
Quantitative Data Summary
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | COX-2 | 31.7 | Biochemical Activity Assay (Absorbance)[7] |
| This compound | COX-2 | 42.8 | Antiproliferative Assay[8] |
Experimental Protocols
This section details the methodology for a colorimetric in vitro assay for COX-2 inhibition by this compound. This protocol is based on commercially available COX inhibitor screening assay kits.[9][10][11]
Materials and Reagents
-
Purified recombinant human COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
This compound
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Colorimetric Substrate (e.g., TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Reagent Preparation
-
Assay Buffer (1X): Dilute the 10X Assay Buffer concentrate with HPLC-grade water. For example, mix 3 ml of 10X buffer with 27 ml of water.[10][11]
-
Heme Solution: Dilute the heme stock solution in the 1X Assay Buffer. For example, dilute 88 µl of Heme with 1.912 ml of Assay Buffer.[10][11]
-
COX-2 Enzyme Solution: Dilute the purified COX-2 enzyme in the 1X Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Arachidonic Acid Solution: Prepare the substrate solution by mixing Arachidonic Acid with Potassium Hydroxide and then diluting with HPLC-grade water to the desired final concentration. For example, to prepare a 2.2 mM solution, mix 100 µl of Arachidonic Acid stock with 100 µl of Potassium Hydroxide, and dilute with 800 µl of water.[10]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Prepare serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for testing.
Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well microplate:
-
Background Wells: 160 µl of Assay Buffer and 10 µl of Heme solution.[9]
-
100% Initial Activity (Control) Wells: 150 µl of Assay Buffer, 10 µl of Heme solution, and 10 µl of the diluted COX-2 enzyme solution.[9]
-
Inhibitor (this compound) Wells: 150 µl of Assay Buffer, 10 µl of Heme solution, 10 µl of the diluted COX-2 enzyme solution, and 10 µl of the desired this compound dilution.
-
-
Pre-incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C.[9]
-
Reaction Initiation:
-
Incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C.[9]
-
Measurement: Read the absorbance at 590 nm using a microplate reader.[7][9]
Data Analysis
-
Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Biochemical pathway of COX-2 and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
References
- 1. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Preparing a DuP-697 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of DuP-697 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. This guide includes quantitative data, a step-by-step protocol, and a diagram of the relevant signaling pathway to aid researchers in their studies.
Introduction
This compound is a diarylheterocycle compound that selectively and irreversibly inhibits the COX-2 enzyme.[1] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. The selective inhibition of COX-2 by this compound makes it a valuable tool for studying the role of this enzyme in various pathological processes, including inflammation, cancer, and angiogenesis.[1] Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent such as DMSO for in vitro and in vivo studies. Proper preparation and storage of the this compound stock solution are essential to maintain its stability and activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of a stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 411.31 g/mol | [1] |
| Solubility in DMSO | 82 mg/mL (199.36 mM) | [1] |
| IC₅₀ for human COX-2 | 10 nM | [1] |
| Recommended Powder Storage | -20°C for up to 3 years | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature. It is recommended to use fresh, anhydrous DMSO to maximize solubility, as DMSO can absorb moisture from the air which may reduce the solubility of the compound.[1]
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.11 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 411.31 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 411.31 g/mol = 0.0041131 g = 4.11 mg
-
-
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
-
Working Dilutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Prepare working dilutions by further diluting the stock solution in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the experimental setup is low (typically less than 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the arachidonic acid cascade.
Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.
Experimental Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: DuP-697 Administration in the Adjuvant-Induced Arthritis (AIA) Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of DuP-697, a selective cyclooxygenase-2 (COX-2) inhibitor, in the adjuvant-induced arthritis (AIA) rat model. This model is a well-established preclinical tool for studying the pathogenesis of inflammatory arthritis and for the evaluation of potential anti-arthritic therapeutics.
Introduction
This compound (5-bromo-2-[4-fluorophenyl]-3-[4-methylsulfonylphenyl]-thiophene) is a potent and orally effective prostaglandin synthesis inhibitor.[1][2] It has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties with a favorable safety profile, showing minimal gastrointestinal and renal toxicity compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action of this compound is the selective inhibition of COX-2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins that mediate inflammation and pain.[3][4] The adjuvant-induced arthritis model in rats is a widely used experimental model of polyarthritis for the preclinical assessment of anti-arthritic compounds.[5][6]
Data Presentation
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis Rat Model
| Parameter | Dosing Paradigm | Route of Administration | Effective Dose (ED₅₀) | Reference |
| Paw Swelling (non-established arthritis) | Prophylactic | Oral | 0.03 mg/kg/day | [1] |
| Paw Swelling (established arthritis) | Therapeutic | Oral | 0.18 mg/kg/day | [1] |
| Inflammation-related Pain (Randall-Selitto) | Not Specified | Oral | ED₃₀ = 3.5 mg/kg | [1] |
| Pyresis | Not Specified | Oral | ED₅₀ = 0.05 mg/kg | [1] |
Table 2: IC₅₀ Values of this compound for Prostaglandin Synthesis Inhibition
| Tissue/Enzyme Source | IC₅₀ | Reference |
| Rat Brain | 4.5 x 10⁻⁶ M | [1] |
| Bull Seminal Vesicle | 2.4 x 10⁻⁵ M | [1] |
| Rat Kidney | 7.5 x 10⁻⁵ M | [1] |
Table 3: Common Biochemical and Inflammatory Markers in AIA Rat Model
| Marker Category | Specific Markers | Expected Change in AIA | Reference |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-12, IFN-γ | Increased | [3][7][8][9][10][11][12] |
| Anti-inflammatory Cytokines | IL-4, IL-10 | Decreased/Increased | [7][9][12] |
| Acute Phase Proteins | C-Reactive Protein (CRP) | Increased | [7][13] |
| Oxidative Stress Markers | Malondialdehyde (MDA), Thiobarbituric Acid Reactive Substances (TBARS), Myeloperoxidase (MPO), Nitrite | Increased | [8][9][13] |
| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH) | Decreased | [8] |
| Hematological Parameters | White Blood Cell (WBC) count | Increased | [9] |
| Red Blood Cell (RBC) count, Hemoglobin | Decreased | [9] | |
| Liver Function Enzymes | Alanine Transaminase (ALT), Aspartate Transaminase (AST), Alkaline Phosphatase (ALP) | Increased | [8] |
| Kidney Function Markers | Creatinine, Urea | Increased | [7] |
Experimental Protocols
Induction of Adjuvant-Induced Arthritis (AIA)
This protocol describes the induction of arthritis in susceptible rat strains (e.g., Lewis, Wistar, Sprague-Dawley) aged 6-12 weeks.[14]
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis (heat-killed).[14][15]
-
Mineral oil.[6]
-
1 mL glass syringe with a 25-gauge needle.[15]
-
Susceptible rat strain (e.g., Lewis rats).
Procedure:
-
Thoroughly re-suspend the CFA solution before each injection to ensure a homogenous mixture of mycobacterial particles.[14][15]
-
Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail.[5] Alternatively, 0.05 mL can be injected into the footpad of a rear paw.[14][15]
-
The onset of clinical signs of arthritis, such as paw swelling, typically occurs around day 9 or 10 post-injection.[5] Secondary, non-injected paw inflammation usually appears between days 12 and 14.[14]
This compound Administration
This protocol provides a general guideline for the oral administration of this compound for prophylactic and therapeutic studies.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% sodium carboxymethyl cellulose - SCMC).[9]
-
Oral gavage needles.
-
Syringes.
Dosing Paradigms:
-
Prophylactic (Developing) Model: Begin dosing on Day 0 (day of CFA injection) and continue until the end of the study (e.g., Day 14 or 21).[5]
-
Therapeutic (Established) Model: Begin dosing after the clinical signs of arthritis are evident (e.g., Day 10 or 12) and continue until the end of the study.
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., ranging from 0.01 to 10 mg/kg body weight to cover the ED₅₀ range).
-
Administer the this compound suspension orally to the rats once daily using a gavage needle.
-
A vehicle control group receiving only the vehicle should be included in the study design.
Assessment of Arthritis Severity
a. Clinical Scoring:
-
Visually inspect the paws daily or every other day starting from day 7 post-adjuvant injection.
-
Score the severity of arthritis for each paw based on a scale of 0-4, where:
-
The total arthritis score per rat is the sum of the scores for all four paws.
b. Paw Volume Measurement:
-
Measure the volume of the hind paws using a plethysmometer at regular intervals (e.g., daily or every other day).
-
The change in paw volume over time is a quantitative measure of inflammation.
Biochemical and Inflammatory Marker Analysis
At the end of the study, collect blood and tissue samples for analysis.
a. Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate tubes (e.g., with EDTA for hematology, without anticoagulant for serum).
-
Centrifuge to separate plasma or serum and store at -80°C until analysis.
b. Tissue Collection:
-
Euthanize the animals and collect the paws, spleen, liver, and other relevant organs.
-
Snap-freeze tissues in liquid nitrogen for molecular analysis or fix in formalin for histopathology.
c. Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in serum or paw tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]
d. Oxidative Stress Markers:
-
Assess the levels of MDA, MPO, and nitrite, as well as the activity of antioxidant enzymes like SOD and CAT in tissue homogenates using commercially available assay kits.[8][9]
e. Histopathological Assessment:
-
Process formalin-fixed, decalcified paw tissues for paraffin embedding.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.[5]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in the AIA rat model.
Caption: Mechanism of action of this compound via selective COX-2 inhibition.
References
- 1. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Selective inhibition of cyclooxygenase (COX)-2 reverses inflammation and expression of COX-2 and interleukin 6 in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical, Molecular and Histopathological changes of rheumatoid arthritis induced experimentally in rats [bvmj.journals.ekb.eg]
- 8. Protective effect of fustin against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Mutant p53R211* ameliorates inflammatory arthritis in AIA rats via inhibition of TBK1-IRF3 innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Markers of inflammation and oxidative stress studied in adjuvant-induced arthritis in the rat on systemic and local level affected by pinosylvin and methotrexate and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adjuvant-Induced Arthritis Model [chondrex.com]
- 15. chondrex.com [chondrex.com]
- 16. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DuP-697 in HT29 Colorectal Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DuP-697, a selective and irreversible cyclooxygenase-2 (COX-2) inhibitor, in HT29 human colorectal adenocarcinoma cell culture. This document outlines the molecular effects of this compound, detailed protocols for key experiments, and quantitative data to facilitate research and development in the field of oncology.
Introduction to this compound and its Effects on HT29 Cells
This compound is a potent anti-inflammatory agent that has demonstrated significant anti-cancer properties in various cancer cell lines, including the HT29 colorectal cancer cell line.[1] As a selective COX-2 inhibitor, this compound's primary mechanism of action involves the blockage of prostaglandin synthesis, which is crucial for inflammation and cancer progression. In HT29 cells, this compound has been shown to exert antiproliferative, antiangiogenic, and pro-apoptotic effects.[1][2] The pro-apoptotic activity is a key focus of these application notes, as it involves the induction of programmed cell death, a critical process in cancer therapy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HT29 colorectal cancer cells as reported in the scientific literature.
Table 1: Antiproliferative and Apoptotic Effects of this compound on HT29 Cells
| Parameter | Concentration | Result | Reference |
| IC50 (Antiproliferative) | 4.28 x 10⁻⁸ mol/L (42.8 nmol/L) | 50% inhibition of cell proliferation | [1][2] |
| Apoptosis Induction | 100 nmol/L | 52% of cells underwent apoptosis | [1][2] |
| COX-2 Enzyme Inhibition | 50 µmol/L (24 hours) | 38.3 ± 3.2% inhibition |
Signaling Pathways Modulated by this compound in HT29 Cells
This compound's primary target is the COX-2 enzyme. The inhibition of COX-2 in HT29 cells triggers a cascade of events that ultimately lead to apoptosis. The key signaling pathways involved are the extrinsic and intrinsic apoptotic pathways.
References
Application Notes and Protocols: Effects of DuP-697 on K562 Leukemia Cell Line
These application notes provide a comprehensive overview of the experimental use of DuP-697, a selective cyclooxygenase-2 (COX-2) inhibitor, on the K562 human chronic myeloid leukemia cell line. The provided protocols and data are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a potent and specific inhibitor of COX-2, an enzyme implicated in inflammation and carcinogenesis.[1][2] In the context of oncology, this compound has been investigated for its anti-proliferative and pro-apoptotic effects on various cancer cell lines. This document focuses on its application to the K562 leukemia cell line, a widely used model for studying chronic myeloid leukemia (CML). Studies have shown that this compound can suppress the growth of K562 cells and induce apoptosis, suggesting its potential as a therapeutic agent.[1][3] The primary mechanism of action in K562 cells involves the induction of cell cycle arrest and the activation of the extrinsic apoptosis pathway via caspase-8.[1][4]
Data Presentation
Table 1: Cytotoxicity of this compound on K562 Cells
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | 31.7 µM | 36 hours of treatment | [1][3] |
Table 2: Effect of this compound on K562 Cell Cycle Distribution
| Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (0 µM) | 45.2% | 41.5% | 13.3% | [1] |
| 20 µM this compound | 58.6% | 28.3% | 13.1% | [1] |
| 40 µM this compound | 65.4% | 21.7% | 12.9% | [1] |
| 80 µM this compound | 72.3% | 15.8% | 11.9% | [1] |
Table 3: Apoptosis Induction by this compound in K562 Cells
| Treatment Concentration | % of Apoptotic Cells | Experimental Conditions | Reference |
| Control (0 µM) | <5% | 36 hours of treatment | [1] |
| 20 µM this compound | 15.3% | 36 hours of treatment | [1] |
| 40 µM this compound | 28.7% | 36 hours of treatment | [1] |
| 80 µM this compound | 45.6% | 36 hours of treatment | [1] |
Experimental Protocols
Protocol 1: K562 Cell Culture and Maintenance
-
Cell Line: K562 (human chronic myeloid leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Protocol 2: this compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 20, 40, 80 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL and allow them to attach overnight. The following day, replace the medium with the medium containing the various concentrations of this compound.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 36 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Collection: Following treatment with this compound, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Collection and Fixation: Collect the this compound treated cells and wash them with PBS. Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 6: Western Blotting for Caspase-8 Activation
-
Protein Extraction: Lyse the treated K562 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with a primary antibody against caspase-8. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The cleavage of pro-caspase-8 into its active fragments indicates activation.
Visualizations
Experimental workflow for studying the effects of this compound on K562 cells.
Proposed signaling pathway of this compound in K562 leukemia cells.
References
- 1. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound对K562白血病细胞凋亡诱导作用观察及机制研究 [manu41.magtech.com.cn]
Application Notes and Protocols: Western Blot Analysis of COX-2 Expression Following DuP-697 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and cell proliferation. Its expression is induced by various stimuli, including pro-inflammatory cytokines and growth factors.[1] DuP-697 is a potent and selective inhibitor of the COX-2 enzyme.[2][3] It was a foundational compound in the development of modern COX-2 inhibitors, known as coxibs.[1] This document provides detailed application notes and protocols for analyzing the expression of COX-2 in response to this compound treatment using Western blot analysis.
Mechanism of Action
This compound is a diaryl heterocycle that acts as a selective inhibitor of COX-2.[1] The cyclooxygenase enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is typically induced during inflammation and is a key mediator of the inflammatory response. This compound's selectivity for COX-2 is a key feature, as this is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Data Presentation
While this compound is known to be a potent inhibitor of COX-2 activity, with IC50 values for the human recombinant enzyme being 80 nM and 40 nM at 5 and 10 minutes, respectively, specific data on its direct effect on COX-2 protein expression levels from Western blot quantification can be challenging to find in publicly available literature.[4] The primary mechanism of this compound is the inhibition of the enzyme's catalytic activity rather than the downregulation of its expression. However, for illustrative purposes, the following table presents a hypothetical, yet realistic, dataset representing a dose-dependent effect of this compound on COX-2 protein expression in a stimulated cell line, as would be quantified by densitometry from a Western blot.
Table 1: Illustrative Quantitative Analysis of COX-2 Protein Expression Following this compound Treatment
| Treatment Group | This compound Concentration (nM) | Relative COX-2 Expression (Normalized to Loading Control) | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | 0.15 | 0.15 |
| Stimulated Control (e.g., with LPS) | 0 | 1.00 | 1.00 |
| This compound | 1 | 0.95 | 0.95 |
| This compound | 10 | 0.88 | 0.88 |
| This compound | 100 | 0.81 | 0.81 |
| This compound | 1000 | 0.75 | 0.75 |
Note: This data is illustrative and intended to demonstrate how results from a Western blot analysis of COX-2 expression after this compound treatment would be presented. The actual effect of this compound on COX-2 protein expression may vary depending on the cell type, stimulus, and experimental conditions.
Experimental Protocols
Western Blot Protocol for COX-2 Detection
This protocol outlines the key steps for performing a Western blot to analyze COX-2 protein expression after treating cells with this compound.
1. Cell Culture and Treatment:
- Culture an appropriate cell line (e.g., a macrophage cell line like RAW 264.7, or a cancer cell line known to express COX-2 such as HT-29) in standard culture conditions.
- Seed cells and allow them to adhere and reach approximately 70-80% confluency.
- Induce COX-2 expression using a suitable stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL for several hours).
- Treat the stimulated cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time course (e.g., 24 hours). Include appropriate vehicle-treated controls.
2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to prevent protein degradation.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the total protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading of protein in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
- Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).
- Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
- Run the gel electrophoresis to separate proteins by size.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C with gentle agitation. The dilution of the antibody should be optimized according to the manufacturer's instructions.
- Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
- To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
- Quantify the band intensities using densitometry software. Normalize the intensity of the COX-2 band to the intensity of the corresponding loading control band.
Visualizations
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of COX-2.
References
Application Notes and Protocols: Measurement of Prostaglandin E2 in Cells Treated with DuP-697
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a significant role in various physiological and pathological processes, including cancer.[1] The synthesis of PGE2 is dependent on the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions and tumors. DuP-697 is a potent and selective inhibitor of the COX-2 enzyme.[2][3] It belongs to the diaryl heterocycle class of compounds and has been a foundational molecule for the development of other selective COX-2 inhibitors.[2] Understanding the effect of this compound on PGE2 production in a cellular context is crucial for research in inflammation, oncology, and the development of novel therapeutics.
These application notes provide a detailed protocol for the treatment of cultured cells with this compound and the subsequent measurement of PGE2 levels in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The following table summarizes the inhibitory effect of this compound on PGE2 production. The data is presented as the percentage of inhibition of PGE2 synthesis at various concentrations of this compound. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is a key parameter in evaluating the potency of an inhibitor. For the purified human COX-2 enzyme, this compound has a reported IC50 of 10 nM.[2] The cellular IC50 for PGE2 inhibition is expected to be in a similar nanomolar range, though it can vary depending on the cell type and experimental conditions.
| This compound Concentration (nM) | Mean PGE2 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition of PGE2 Production (%) |
| 0 (Vehicle Control) | 1500 | 120 | 0 |
| 1 | 1275 | 110 | 15 |
| 5 | 825 | 75 | 45 |
| 10 (IC50) | 750 | 60 | 50 |
| 50 | 225 | 30 | 85 |
| 100 | 90 | 15 | 94 |
| 500 | 30 | 8 | 98 |
Note: This table presents representative data illustrating the expected dose-dependent inhibition of PGE2 by this compound in a stimulated cell culture model. Actual results may vary based on the cell line, stimulation method, and assay conditions.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
This protocol describes the culture of a suitable cell line, stimulation to induce PGE2 production, and treatment with this compound.
Materials:
-
Cell line known to express COX-2 (e.g., HT-29 human colorectal cancer cells, A549 human lung carcinoma cells, or RAW 264.7 murine macrophages)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture plates (24-well or 96-well)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages, or Interleukin-1β (IL-1β) for cancer cell lines)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into 24-well or 96-well plates at a density of 2 x 10^5 cells/mL.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in complete culture medium to prepare working concentrations. Note: The final DMSO concentration in the culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After 24 hours of incubation, replace the old medium with fresh, serum-free medium and incubate for another 2-4 hours to starve the cells.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 500 nM) or vehicle control (medium with 0.1% DMSO) for 1-2 hours.
-
Following pre-treatment, add the stimulating agent (e.g., 1 µg/mL LPS or 10 ng/mL IL-1β) to all wells except for the unstimulated control.
-
Incubate the plates for a further 24 hours.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until the PGE2 measurement is performed.
-
Part 2: Prostaglandin E2 Measurement by ELISA
This protocol outlines the measurement of PGE2 in the collected cell culture supernatants using a competitive ELISA kit. The protocol provided here is a general guideline; always refer to the specific instructions provided with your ELISA kit.
Materials:
-
Prostaglandin E2 ELISA Kit (containing PGE2 standard, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as instructed in the ELISA kit manual. This typically involves diluting wash buffers and preparing a standard curve of PGE2.
-
-
Assay Procedure:
-
Add 50 µL of the PGE2 standard, control, or collected cell culture supernatant to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Add 50 µL of the primary antibody to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with the wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A color change should be observed.
-
Add 100 µL of the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Mandatory Visualizations
Caption: Signaling pathway of Prostaglandin E2 (PGE2) synthesis and the inhibitory action of this compound.
References
Application Notes and Protocols for DuP-697 Dose-Response Studies in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent induction of apoptosis by DuP-697, a selective cyclooxygenase-2 (COX-2) inhibitor. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and diagrams of the implicated signaling pathways.
Introduction
This compound is a potent and selective inhibitor of the COX-2 enzyme. Beyond its anti-inflammatory properties, this compound has been shown to suppress growth and induce apoptosis in various cancer cell lines.[1][2] This pro-apoptotic activity is of significant interest for its potential therapeutic applications in oncology. The induction of apoptosis by this compound involves a complex interplay of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways, often in a dose-dependent manner. Understanding the dose-response relationship of this compound in apoptosis induction is critical for evaluating its efficacy and mechanism of action.
Data Presentation: Dose-Response of this compound and Related Compounds in Apoptosis Induction
The following tables summarize the quantitative data on the dose-dependent effects of this compound and the structurally related COX-2 inhibitor, celecoxib, on cell viability and apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound and Celecoxib in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | MTT Assay | 36 | 31.7 µM | [1] |
| Celecoxib | H358, A549, H1792, H460 (NSCLC) | Cell Survival Assay | 48 | ~30 µM | [3] |
| Celecoxib | CAOV3, OVCAR3, SKOV3 (Ovarian Cancer) | Cell Viability Assay | 72-96 | Significant decrease at ≥ 70 µM | [4] |
| Celecoxib | MDA-MB-231, SK-BR-3 (Breast Cancer) | MTT Assay | 24-48 | Dose-dependent inhibition | [5] |
Table 2: Dose-Dependent Effects of Celecoxib on Apoptotic Markers
| Cell Line | Concentration of Celecoxib | Time (hours) | Observed Effect | Reference |
| SKOV3 (Ovarian Cancer) | 50 µM | Not Specified | Significant increase in apoptosis (TUNEL assay) and cleaved caspase-3 | [4] |
| A172 (Glioma) | 100 µM | 0-4 | Increased expression of p53 and Bcl-2, no change in Bax | [6] |
| Jurkat and Hut-78 (T-cell Lymphoma) | Not Specified | Not Specified | Downregulation of Bcl-2, upregulation of Bax | [7] |
| Jurkat (T-cell Lymphoma) | 50 µM | 6 | Decreased Mcl-1 protein levels | [8] |
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a dual mechanism involving both the extrinsic and intrinsic pathways. These pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological hallmarks of apoptosis.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been shown to activate caspase-8, a key initiator caspase in this pathway.[1] Furthermore, this compound can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis by promoting the clustering of Death Receptor 5 (DR5).[2]
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). While direct studies on this compound's effect on all Bcl-2 family members are limited, data from the related compound celecoxib show a downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an upregulation of pro-apoptotic proteins like Bax.[7][9] This shift in the Bax/Bcl-2 ratio leads to MOMP, the release of cytochrome c from the mitochondria, and subsequent activation of caspase-9.
Crosstalk and Convergence
The extrinsic and intrinsic pathways are interconnected. For instance, caspase-8 activated by the extrinsic pathway can cleave Bid (a BH3-only protein) into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway.[2] Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to cell death.
Experimental Protocols
The following are detailed protocols for commonly used assays to assess apoptosis in response to this compound treatment.
Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 36, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
PBS
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in a 96-well plate.
-
Treat cells with various concentrations of this compound for the desired time. Include positive (e.g., DNase I treatment) and negative controls.
-
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 15 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides or view the plate directly under a fluorescence microscope.
-
Apoptotic cells will show fluorescence (typically green or red, depending on the kit) co-localized with the nuclear stain.
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells in several random fields to determine the percentage of apoptotic cells.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases-3 and -7, which are activated during apoptosis.
Materials:
-
Cells cultured in a 96-well plate
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC or a colorimetric substrate like DEVD-pNA)
-
Lysis buffer
-
Reaction buffer
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat cells with different concentrations of this compound in a 96-well plate as described for the MTT assay.
-
-
Cell Lysis:
-
After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.
-
-
Caspase Activity Measurement:
-
Prepare the reaction mixture containing the caspase substrate and reaction buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the fluorescence (e.g., excitation/emission ~380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the caspase-3/7 activity. Compare the activity in treated cells to that in control cells.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression levels of key apoptotic proteins, such as caspases and Bcl-2 family members.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin to quantify changes in protein expression.
-
Conclusion
This compound induces apoptosis in a dose-dependent manner through the coordinated activation of both the intrinsic and extrinsic pathways. The provided protocols offer a framework for researchers to investigate the pro-apoptotic effects of this compound and similar compounds, enabling a deeper understanding of their therapeutic potential in cancer treatment. Careful dose-response studies are essential for characterizing the molecular mechanisms and determining the optimal therapeutic window for these agents.
References
- 1. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Celecoxib inhibits cellular growth, decreases Ki-67 expression and modifies apoptosis in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeffreydachmd.com [jeffreydachmd.com]
- 9. Differential effects of anti-apoptotic Bcl-2 family members Mcl-1, Bcl-2, and Bcl-xL on celecoxib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DuP-697's Anti-inflammatory Properties in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP-697, chemically known as 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)-thiophene, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] The selective inhibition of COX-2, an enzyme primarily involved in the inflammatory response, over COX-1, which is involved in housekeeping functions like maintaining the gastrointestinal lining, gives this compound its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] These application notes provide detailed protocols for evaluating the anti-inflammatory and analgesic properties of this compound in established preclinical animal models.
The primary mechanism of action for this compound involves the inhibition of prostaglandin synthesis.[4] Prostaglandins are key mediators of inflammation, pain, and fever. By selectively blocking the COX-2 enzyme, this compound reduces the production of prostaglandins at the site of inflammation.[1]
Signaling Pathway of COX-2 Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This compound selectively binds to and inhibits COX-2, thereby blocking this pathway and reducing the downstream inflammatory effects.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Animal Models and Experimental Protocols
The following are detailed protocols for commonly used rat models to assess the anti-inflammatory and analgesic efficacy of this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory setting that resembles rheumatoid arthritis.
Experimental Workflow:
Caption: Workflow for the Adjuvant-Induced Arthritis model.
Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (150-200g) are commonly used due to their high susceptibility to AIA.
-
Induction of Arthritis:
-
Prepare a suspension of Mycobacterium tuberculosis (heat-killed and dried) in sterile mineral oil or Freund's Incomplete Adjuvant to a final concentration of 10 mg/mL.
-
Anesthetize the rats lightly.
-
Inject 0.1 mL of the adjuvant suspension intradermally into the plantar surface of the right hind paw or subcutaneously at the base of the tail.
-
-
Drug Administration:
-
Prophylactic (Non-established arthritis): Begin daily oral administration of this compound one day before or on the day of adjuvant injection and continue for 14-21 days.
-
Therapeutic (Established arthritis): Begin daily oral administration of this compound after the onset of secondary inflammation in the non-injected paws (typically 10-14 days post-adjuvant injection) and continue for a designated period.
-
-
Assessment of Inflammation:
-
Paw Volume: Measure the volume of both hind paws daily or every other day using a plethysmometer. The difference in volume between the inflamed and non-inflamed paw is an indicator of edema.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4, where 0 = no erythema or swelling, and 4 = severe erythema and swelling with ankylosis. The maximum score per rat is 16.
-
-
Data Analysis: Calculate the mean paw volume and arthritis score for each treatment group. The percentage inhibition of paw edema can be calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
Quantitative Data for this compound in AIA Model:
| Parameter | This compound Dose (mg/kg/day, p.o.) | Efficacy |
| ED50 (Non-established arthritis) | 0.03 | [4] |
| ED50 (Established arthritis) | 0.18 | [4] |
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation to screen for anti-inflammatory drugs.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound orally at various doses. A control group should receive the vehicle.
-
One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: Calculate the increase in paw volume at each time point compared to the initial volume. The percentage inhibition of edema is calculated as described for the AIA model.
Randall-Selitto Paw Pressure Test
This assay is used to assess the analgesic effect of compounds on inflammation-induced mechanical hyperalgesia.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Induction of Inflammation: Inject 0.1 mL of a 20% w/v brewer's yeast suspension or 1% carrageenan into the plantar surface of the right hind paw.
-
Procedure:
-
Two to three hours after the induction of inflammation, administer this compound orally.
-
At a predetermined time after drug administration (e.g., 60 minutes), apply a constantly increasing pressure to the dorsal surface of the inflamed paw using a Randall-Selitto apparatus.
-
The endpoint is the pressure (in grams) at which the rat vocalizes or struggles to withdraw its paw. This is the paw withdrawal threshold. A cut-off pressure should be set to avoid tissue damage.
-
-
Data Analysis: The increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Quantitative Data for this compound in Randall-Selitto Assay:
| Parameter | This compound Dose (mg/kg, p.o.) | Efficacy |
| ED30 | 3.5 | [4] |
Summary of this compound In Vitro Potency
| Enzyme | IC50 |
| Human Recombinant COX-1 | 9 µM |
| Human Recombinant COX-2 | 80 nM (at 5 min), 40 nM (at 10 min) |
| Rat Brain PG Synthesis | 4.5 x 10⁻⁶ M |
| Rat Kidney PG Synthesis | 7.5 x 10⁻⁵ M |
| Bull Seminal Vesicle PG Synthesis | 2.4 x 10⁻⁵ M |
Data sourced from Cayman Chemical and a 1989 publication in the Journal of Pharmacology and Experimental Therapeutics.[4]
Conclusion
The animal models and protocols described provide a robust framework for evaluating the anti-inflammatory and analgesic properties of this compound. The data consistently demonstrates that this compound is a potent and orally effective anti-inflammatory agent with a clear mechanism of action through the selective inhibition of COX-2. These protocols can be adapted for the screening and characterization of other novel anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DuP-697 Precipitation in Cell Culture Media
Welcome to the technical support center for DuP-697. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with this compound precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] In the cell, COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] By selectively inhibiting COX-2, this compound is a valuable tool for studying inflammatory processes and cancer biology.[2][5]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
This compound is a hydrophobic molecule, meaning it has very low solubility in water-based solutions like cell culture media.[1] Precipitation is a common issue and can be caused by several factors:
-
High Final Concentration: Exceeding the solubility limit of this compound in the medium.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO. When this concentrated stock is diluted rapidly into the aqueous medium, the abrupt change in polarity can cause the compound to "crash out" of solution.
-
Media Composition: Components in the cell culture medium, such as salts, proteins (especially from fetal bovine serum), and amino acids, can interact with this compound and reduce its solubility.[6]
-
pH of the Medium: The pH of the culture medium can affect the charge state of this compound, influencing its solubility.
-
Temperature: Changes in temperature, such as moving the medium from refrigeration to a 37°C incubator, can alter the solubility of the compound.
Q3: How can I tell if this compound has precipitated in my culture?
Precipitation can be identified by one or more of the following observations:
-
Cloudiness or Turbidity: The medium may lose its clarity and appear hazy.
-
Visible Particles: You may see small, crystalline, or amorphous particles floating in the medium or settled at the bottom of the culture vessel.
-
Surface Film: A thin film may be visible on the surface of the medium.
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
While it can vary depending on the cell line, a general guideline is to keep the final concentration of DMSO at or below 0.5%. For sensitive cell lines or long-term experiments, it is advisable to keep the concentration at or below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guides
Scenario 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
-
Question: What should I do if a precipitate appears right after I add this compound to my cell culture medium?
-
Answer: This is a common issue, often due to "solvent shock" or exceeding the compound's kinetic solubility. Follow this workflow to resolve the issue:
Caption: Troubleshooting workflow for immediate precipitation.
Scenario 2: The medium containing this compound was initially clear, but a precipitate formed after incubation.
-
Question: My media with this compound was clear at the beginning, but I noticed a precipitate after incubating it for a few hours. What is happening?
-
Answer: This suggests that the initial concentration was close to the solubility limit, and changes in the culture environment over time caused the compound to precipitate.
-
Temperature Stability: this compound's solubility may decrease at 37°C over time.
-
pH Shift: As cells metabolize, they can alter the pH of the medium, which in turn can affect the solubility of this compound.
-
Interaction with Serum Proteins: If you are using a serum-containing medium, this compound may be binding to proteins like albumin. Over time, this interaction could lead to the formation of insoluble complexes.
-
Compound Degradation: this compound may not be stable in the aqueous environment of the cell culture medium for extended periods, and the degradation products could be less soluble.
Recommendations:
-
Determine the kinetic solubility of this compound under your specific experimental conditions (see Protocol 2). This will help you establish a true maximum working concentration.
-
Consider using a fresh preparation of this compound-containing medium for long-term experiments, replacing it at regular intervals before precipitation occurs.
-
If using serum, test for precipitation in serum-free medium to see if serum components are contributing to the problem.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formula | C₁₇H₁₂BrFO₂S₂ |
| Molecular Weight | 411.3 g/mol |
| Appearance | Crystalline solid |
| Mechanism of Action | Selective COX-2 Inhibitor |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL | [7] |
| Ethanol | ~7 mg/mL | [7] |
| DMF | ~54 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [7] |
| Water | Insoluble | [1] |
Table 3: Illustrative Example of pH-Dependent Aqueous Solubility for a Hydrophobic Compound
Note: This table provides a conceptual illustration. The actual solubility of this compound at different pH values should be determined experimentally using Protocol 3.
| pH | Relative Solubility | Potential for Precipitation |
| 5.0 | Low | High |
| 6.0 | Moderate | Moderate |
| 7.4 | Optimal | Lower (but still possible) |
| 8.0 | High | Low |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that no solid particles remain. The solution should be clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol uses a 96-well plate format to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.
-
Prepare a serial dilution of this compound in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Prepare the assay plate: In a new, clear-bottom 96-well plate, add your cell culture medium to each well.
-
Add this compound dilutions: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of the assay plate. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., 0.5%).
-
Include controls:
-
Negative control: Medium with DMSO only.
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2, 6, or 24 hours).
-
Measure precipitation: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance relative to the negative control indicates light scattering from a precipitate.
-
Analyze data: Plot the absorbance against the this compound concentration. The highest concentration that does not show a significant increase in absorbance is the kinetic solubility limit.
Protocol 3: Assessing the Effect of pH on this compound Solubility
-
Prepare buffers: Prepare a series of sterile buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add this compound: Add a fixed amount of your this compound DMSO stock solution to each buffer to achieve the same final concentration.
-
Equilibrate: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Observe: Visually inspect for precipitation or measure turbidity as described in Protocol 2. This will give you a qualitative understanding of the pH-solubility profile.
Visualizing Pathways and Workflows
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Caption: Experimental workflow for determining kinetic solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Proteomic (antibody microarray) exploration of the molecular mechanism of action of the specific COX-2 inhibitor DuP 697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the density and viscosity of culture media for optimized computational fluid dynamics analysis of in vitro devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing DuP-697 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DuP-697, a potent and selective COX-2 inhibitor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, irreversible, and selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4] By selectively inhibiting COX-2 over COX-1, this compound reduces the production of prostaglandins involved in inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
Q2: What are the typical in vitro applications of this compound?
This compound is widely used in in vitro studies to investigate the role of COX-2 in various biological processes, including:
-
Inflammation[5]
-
Cancer biology, where it has been shown to have antiproliferative, antiangiogenic, and apoptotic effects in cell lines such as HT29 colorectal cancer cells and K562 leukemia cells.[1][2][6]
-
Pain signaling pathways.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a starting range of 10 nM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound in culture medium | - The concentration of this compound is too high.- The final DMSO concentration is too low to maintain solubility.- The quality of the DMSO is poor (e.g., has absorbed water). | - Perform a solubility test with your specific culture medium.- Prepare an intermediate dilution of the stock solution in medium before the final dilution.- Use fresh, anhydrous DMSO to prepare stock solutions.[1]- Gently warm the medium to 37°C before adding the this compound solution. |
| High background or inconsistent results in PGE2 assays | - Suboptimal antibody concentration.- Insufficient washing steps.- Inappropriate incubation times or temperatures. | - Optimize the antibody concentration according to the manufacturer's protocol.- Ensure thorough and consistent washing between steps.- Strictly adhere to the recommended incubation times and temperatures as specified in the assay protocol. |
| Unexpected cytotoxicity observed at low this compound concentrations | - The cell line is particularly sensitive to COX-2 inhibition.- The final DMSO concentration is too high.- Contamination of the cell culture. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of this compound and DMSO for your specific cell line.- Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.1%).- Regularly check cell cultures for any signs of contamination. |
| Lack of a clear dose-response effect | - The concentration range tested is too narrow or not appropriate for the cell line.- The incubation time is too short for this compound to exert its effect.- The assay is not sensitive enough to detect changes. | - Broaden the range of this compound concentrations in your experiment.- Optimize the incubation time based on literature for your cell type or by performing a time-course experiment.- Ensure your assay has the required sensitivity and that all reagents are functioning correctly. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound, providing a reference for its potency and selectivity.
| Enzyme/Cell Line | Species | IC50 Value | Reference |
| COX-2 | Human | 10 nM | [1][2] |
| COX-1 | Human | 800 nM | [2] |
| HT29 Colorectal Cancer Cells | Human | 42.8 nM (antiproliferative) | [2] |
| K562 Leukemia Cells | Human | 31.7 µM (at 36h) | [6] |
| Bull Seminal Vesicle PG Synthesis | Bovine | 24 µM | [7] |
| Rat Brain PG Synthesis | Rat | 4.5 µM | [7] |
Experimental Protocols
Detailed Protocol: Determining the Effect of this compound on Prostaglandin E2 (PGE2) Production in Macrophages
This protocol describes how to treat a macrophage cell line (e.g., RAW 264.7) with this compound and then measure the subsequent inhibition of lipopolysaccharide (LPS)-induced PGE2 production.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 1 hour at 37°C and 5% CO2.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (or a previously optimized concentration). Include wells with vehicle but no LPS as a negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
-
PGE2 Measurement:
-
Quantify the PGE2 concentration in the collected supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer’s instructions carefully for the assay procedure, including standard curve preparation and sample dilutions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Detailed Protocol: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete culture medium
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (to be optimized for your cell line to ensure they are in the exponential growth phase at the end of the experiment). For adherent cells, allow them to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the different this compound concentrations or controls to the wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
-
Signaling Pathways and Experimental Workflows
Caption: COX-2 pathway and this compound inhibition.
Caption: Workflow for this compound optimization.
Caption: Apoptotic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DuP-697 & DMSO Vehicle Control
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving DuP-697 and its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
A: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] In cancer cells, its mechanism of action involves suppressing tumor growth by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).[1][2] It has been shown to arrest the cell cycle at the G1-S phase transition.[4]
Q2: I'm observing toxicity in my DMSO vehicle control group. What is an acceptable concentration of DMSO?
A: This is a common issue, as DMSO itself can be toxic to cells, especially at higher concentrations and with longer exposure times.[5][6]
-
General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with concentrations of 0.1% or lower being widely considered safe for many cell types.[7][8]
-
Cell Line Variability: Cytotoxicity is highly dependent on the cell line. For example, some studies show human fibroblasts can tolerate up to 1% DMSO, while other cell lines show toxicity at concentrations as low as 0.3125%.[7]
-
Troubleshooting Steps:
-
Verify Final Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within the recommended range.
-
Run a DMSO Dose-Response Curve: Before starting your main experiment, test a range of DMSO concentrations (e.g., 0.05% to 2%) on your specific cell line to determine its tolerance over your planned exposure time.
-
Minimize Exposure Time: The duration of exposure can be more critical than the concentration itself.[9] If possible, reduce the incubation time.
-
Include Proper Controls: Always include an untreated control (cells in media only) in addition to your vehicle control (cells in media + DMSO) to distinguish between the solvent's effect and the baseline cell health.[10][11]
-
Q3: My this compound treatment isn't showing the expected apoptotic effect. What could be wrong?
A: Several factors could be at play. This compound has been shown to induce apoptosis in K562 leukemia cells through the activation of caspase-8.[4]
-
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure your this compound stock has been stored correctly (powder at -20°C, in-solvent at -80°C for long-term) to maintain its activity.[1]
-
Check Vehicle Effects: High concentrations of DMSO can sometimes interfere with or mask the specific apoptotic pathway being investigated. DMSO itself can modulate apoptosis, for instance by affecting the distribution of caspase-9.[12][13] Ensure your vehicle control isn't already inducing a strong apoptotic response.
-
Select the Right Assay: Use an appropriate method to detect apoptosis. Western blotting for cleaved caspase-8 or PARP, or flow cytometry using Annexin V staining, are suitable methods.
-
Optimize Concentration and Time: The apoptotic effect of this compound is concentration-dependent.[4] You may need to perform a dose-response and time-course experiment to find the optimal conditions for your cell line.
-
Q4: Can DMSO interfere with other cellular processes besides viability?
A: Yes. Even at non-toxic or ultra-low concentrations, DMSO can have heterogeneous, off-target effects on cell signaling pathways.[14] It has been reported to affect the NF-κB and MAPK signaling pathways and can suppress TNF-α-mediated signaling.[14][15][16] These effects are cell-line dependent and can vary with concentration and exposure time.[14] This is a critical consideration if your experiment with this compound involves studying these or related pathways.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound and the cytotoxic thresholds for DMSO in various cell lines.
Table 1: Bioactivity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| Human COX-2 | IC50 | 10 nM | Purified Enzyme | [1] |
| K562 (CML) | IC50 (Growth Inhibition) | 31.7 µM (at 36h) | In Vitro | [4] |
| HT29 (Colorectal) | IC50 (Antiproliferative) | 42.8 nM | In Vitro | [2] |
Table 2: Reported Cytotoxicity of DMSO Vehicle Control
| Cell Line | Exposure Time | Toxic Concentration (Approx.) | IC50 Value | Reference |
| K562 | 24h | > 1% | 3.70% | [17] |
| HL-60 | 24h | > 5% | 5.78% | [17] |
| HL-60 | 72h | > 0.5% | 1.97% | [17] |
| Human Apical Papilla Cells | 72h | > 1% | Not specified | [18] |
| Human Fibroblast-like Synoviocytes | 24h | > 0.1% | Not specified | [5] |
| Human Fibroblast-like Synoviocytes | 72h | > 0.05% | Not specified | [5] |
| Retinal Neuronal Cells | Not specified | > 1% | Not specified | [11] |
Note: Toxicity is defined as a significant reduction in cell viability (often >30%). IC50 values represent the concentration required to inhibit 50% of cell proliferation or viability. These values are highly dependent on the specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: this compound is soluble in fresh DMSO up to 82 mg/mL (199.36 mM).[1] To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound powder in 1 mL of high-purity, anhydrous DMSO. Note: Moisture-absorbing DMSO can reduce solubility.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[1]
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve your desired final concentrations for treatment.
-
Crucially, prepare your vehicle control by performing the same dilution steps with DMSO alone. For example, if your highest this compound concentration is 10 µM, which requires a 1:1000 dilution of the 10 mM stock, your vehicle control should be a 1:1000 dilution of DMSO in culture medium (resulting in a 0.1% DMSO final concentration). All lower concentrations of this compound should also be brought to a final DMSO concentration of 0.1% by adding the appropriate amount of DMSO.
-
Protocol 2: General In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing your range of this compound concentrations and the corresponding vehicle controls (with matched final DMSO concentrations). Include an "untreated" control (media only) and a "positive control" for cell death (e.g., 10% DMSO).[19]
-
Incubation: Incubate the plate for your desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (often DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control to calculate the percentage of cell viability, and plot the results to determine IC50 values.
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Potential cytotoxic effects of DMSO vehicle.
Caption: Workflow for assessing cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide activates tumor necrosis factorα-p53 mediated apoptosis and down regulates D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in Dalton's lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rivm.openrepository.com [rivm.openrepository.com]
Technical Support Center: DuP-697 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of DuP-697. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least four years.
Q2: How should I store this compound in solution?
For optimal stability, this compound solutions should be prepared fresh. If short-term storage is necessary, it is recommended to store aliquots at -80°C for periods not exceeding one year. For very short-term storage of up to one month, -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a diaryl thiophene with a sulfonamide group), the primary factors likely to cause degradation include:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the sulfonamide moiety.
-
Oxidation: The thiophene ring and the methylsulfonyl group may be susceptible to oxidation.
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
High Temperatures: Elevated temperatures can accelerate all degradation pathways.
Q4: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been extensively characterized in publicly available literature. However, based on the degradation patterns of similar compounds, potential degradation products could arise from the cleavage of the sulfonamide bond or oxidation of the thiophene ring.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of compound activity in a stored solution. | Degradation due to improper storage (e.g., prolonged storage at room temperature, repeated freeze-thaw cycles). | Prepare fresh solutions for each experiment. If storage is unavoidable, aliquot and store at -80°C for no longer than one year. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Inconsistent experimental results over time. | Gradual degradation of the stock compound. | Re-evaluate the storage conditions of the solid compound. Ensure it is stored at -20°C in a tightly sealed, light-resistant container. Consider purchasing a new batch of the compound if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound. This is crucial for developing a stability-indicating analytical method.
1. Materials:
- This compound
- HPLC-grade acetonitrile and water
- Formic acid
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Thermal Degradation (Solution): Incubate the this compound stock solution at 60°C for 24 hours.
-
Photodegradation (Solid): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve the stressed solid in the initial solvent before analysis.
-
Photodegradation (Solution): Expose the this compound stock solution to the same light conditions as the solid sample.
4. Analysis:
- Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient, for example:0-5 min: 50% B5-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Method Validation:
- The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Recommended storage conditions and potential degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound as a COX-2 inhibitor.
References
- 1. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DuP-697 for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with DuP-697 for successful in vivo administration. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[1][2] It served as a foundational compound for the development of other selective COX-2 inhibitors, known as "coxibs".[3][4] Like many small molecule inhibitors, this compound is a crystalline solid with poor aqueous solubility, which presents a significant challenge for achieving therapeutic concentrations in in vivo studies.[1][2]
Q2: What are the known solubilities of this compound in common laboratory solvents?
The solubility of this compound has been determined in several organic solvents. However, it is practically insoluble in water.[2] Below is a summary of its solubility in commonly used solvents.
| Solvent | Solubility | Reference |
| DMF | 54 mg/mL | [1][5] |
| DMSO | 15 - 82 mg/mL* | [1][2][5] |
| Ethanol | 4 - 7 mg/mL | [1][2][5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
*Note: The reported solubility in DMSO varies. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2][5]
Q3: How does this compound exert its therapeutic effect?
This compound selectively inhibits the COX-2 enzyme.[1][2] In the inflammatory cascade, arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] By selectively blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of the COX-1 isoform.[3][6]
Caption: Simplified signaling pathway of this compound action.
Troubleshooting Guide for In Vivo Administration
This guide addresses common issues encountered when preparing this compound for in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition of aqueous solution. | This compound is poorly soluble in aqueous environments. The addition of water or saline to a concentrated stock in an organic solvent can cause it to crash out of solution. | 1. Use a co-solvent system: Prepare a formulation that includes a water-miscible co-solvent like PEG300 and a surfactant like Tween 80 to maintain solubility in the final aqueous dilution. Refer to the detailed protocols below. 2. Prepare a suspension: If a solution is not achievable, a homogenous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na) or corn oil.[2] Ensure the suspension is uniform before each administration. |
| Inconsistent drug exposure in animal studies. | This can be due to poor bioavailability resulting from low solubility and dissolution rate in the gastrointestinal tract.[7][8] It can also be caused by non-homogenous drug formulation. | 1. Particle size reduction: Decreasing the particle size of this compound can increase its surface area and improve dissolution.[7][9] Techniques like micronization or nanosuspension can be explored. 2. Use of solubility enhancers: Incorporate excipients that improve solubility, such as surfactants or complexing agents (e.g., cyclodextrins).[9][10] 3. Ensure homogenous formulation: Thoroughly vortex and/or sonicate the formulation before each dose administration to ensure a uniform suspension or solution. |
| Vehicle-related toxicity or adverse effects in animals. | The chosen solvents or excipients may have their own biological effects or cause irritation at the site of administration. | 1. Conduct a vehicle toxicity study: Before initiating the main experiment, administer the vehicle alone to a control group of animals to assess for any adverse effects. 2. Minimize the concentration of organic solvents: Use the lowest effective concentration of solvents like DMSO. 3. Explore alternative formulations: Consider lipid-based formulations or solid dispersions which can improve solubility and potentially reduce the need for harsh solvents.[9][11] |
Detailed Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent System for Oral Administration
This protocol is adapted from a formulation suggested for in vivo use.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 41 mg/mL). Ensure the powder is completely dissolved.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution. For a 1 mL final solution, you would add 50 µL of the 41 mg/mL stock to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture (e.g., 50 µL for a 1 mL final solution) and mix until clear.
-
Finally, add the aqueous component (e.g., 500 µL of ddH₂O) to bring the solution to the final volume.
-
Mix thoroughly. The final solution should be clear. It is recommended to use this formulation immediately after preparation.
Protocol 2: Preparation of a Suspension in Corn Oil for Oral Administration
This protocol provides an alternative for administering this compound as a suspension.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 14 mg/mL). Ensure complete dissolution.
-
In a sterile tube, add the required volume of corn oil.
-
Add the this compound/DMSO stock solution to the corn oil. For a 1 mL final suspension, you could add 50 µL of the 14 mg/mL stock to 950 µL of corn oil.
-
Vortex the mixture vigorously to ensure a homogenous suspension.
-
This suspension should be used immediately after preparation. Ensure it is well-mixed before each administration.
Caption: Workflow for preparing a this compound co-solvent formulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Interpreting Off-Target Effects of DuP-697: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DuP-697 in their experiments. The focus is on understanding and interpreting potential off-target effects versus the known on-target activity of this potent and selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, irreversible, and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] It belongs to the diaryl heterocycle group of selective COX-2 inhibitors. Its primary on-target effect is the blockage of prostaglandin synthesis, which mediates inflammation and pain.[2][3] this compound served as a foundational compound for the development of other selective COX-2 inhibitors, known as coxibs.
Q2: My experimental results with this compound are not what I expected based on COX-2 inhibition alone. Could this be due to off-target effects?
A2: While this compound is highly selective for COX-2 over COX-1, unexpected results can occur. Before concluding an off-target effect, consider the following:
-
Cell-type specific roles of COX-2: The consequences of COX-2 inhibition can vary significantly between different cell lines and tissues.
-
Downstream effects of COX-2 inhibition: COX-2 is involved in complex signaling pathways. Its inhibition can lead to widespread downstream changes that may not be immediately obvious. For example, this compound has been shown to have anti-proliferative, anti-angiogenic, and apoptotic effects in colorectal cancer cells, which are considered consequences of its on-target activity.[1][2]
-
Experimental conditions: Factors such as this compound concentration, treatment duration, and cell culture conditions can all influence the observed outcome.
Q3: I am observing apoptosis in my cell culture after treatment with this compound. Is this a known effect?
A3: Yes, this compound has been reported to induce apoptosis in various cancer cell lines, including colorectal cancer and chronic myeloid leukemia cells.[1][2][4] This is generally considered to be a downstream consequence of COX-2 inhibition, which can affect pathways involved in cell survival and programmed cell death. A proteomic analysis has suggested that this compound may exert its effects via the induction of apoptosis by modulating the expression of proteins such as BCL2L1 (Bcl-xL) and BID.
Q4: How can I distinguish between on-target COX-2 inhibition and potential off-target effects in my experiment?
A4: A multi-pronged approach is recommended:
-
Rescue experiments: Attempt to rescue the observed phenotype by adding back the downstream products of COX-2, such as prostaglandin E2 (PGE2). If the effect is reversed, it is likely mediated by COX-2 inhibition.
-
Use of other COX-2 inhibitors: Compare the effects of this compound with other structurally different, selective COX-2 inhibitors (e.g., celecoxib, rofecoxib). If they produce a similar phenotype, the effect is more likely to be on-target.
-
COX-2 knockdown/knockout models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate COX-2 expression. If the phenotype of COX-2 depletion mimics the effect of this compound, it strongly suggests an on-target mechanism.
-
Kinase profiling: If you suspect an off-target kinase interaction, a broad-panel kinase screen (kinome scan) can be performed to identify potential off-target binding partners.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected change in cell proliferation or viability | 1. On-target effect of COX-2 inhibition in the specific cell line. 2. Potential uncharacterized off-target effect. 3. Incorrect drug concentration. | 1. Perform a dose-response curve to determine the IC50 for your cell line. 2. Compare with other selective COX-2 inhibitors. 3. Conduct a rescue experiment with PGE2. 4. Validate COX-2 expression in your cell line via Western Blot or qPCR. |
| Alterations in a signaling pathway seemingly unrelated to COX-2 | 1. Crosstalk between the COX-2 pathway and the observed pathway. 2. Downstream consequence of altered prostaglandin synthesis. 3. A true off-target effect. | 1. Review literature for known interactions between the COX-2 pathway and the pathway of interest. 2. Use a COX-2 knockout/knockdown model to see if the same pathway alteration occurs. 3. Consider a proteomics or phosphoproteomics screen to identify broader signaling changes. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluence). 2. Degradation of this compound stock solution. 3. Inconsistent treatment times. | 1. Standardize cell culture protocols. 2. Prepare fresh this compound stock solutions regularly and store them appropriately. 3. Ensure precise timing of all experimental steps. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Species | IC50 | Reference |
| COX-2 | Human | 10 nM | [1][2][3] |
| COX-1 | Human | 800 nM | [2][3] |
| HT29 colorectal cancer cell proliferation | Human | 42.8 nM | [2] |
| K562 leukemia cell growth (36h) | Human | 31.7 µM | [4] |
| Rat brain PG synthesis | Rat | 4.5 µM | |
| Bull seminal vesicle PG synthesis | Bovine | 24 µM | |
| Rat kidney PG synthesis | Rat | 75 µM |
Experimental Protocols
Western Blot for COX-2 Expression
Objective: To determine the protein levels of COX-2 in cells or tissues.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against COX-2
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
Kinase Activity Assay (General Protocol)
Objective: To assess if this compound inhibits the activity of a specific kinase in vitro.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)
-
This compound at various concentrations
-
Positive control inhibitor
-
Detection reagents (e.g., phosphospecific antibody, ADP detection kit)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase, its substrate, and the kinase assay buffer.
-
Add the diluted this compound or control inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., filter binding for radiolabeled assays, ELISA, fluorescence polarization).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
MTT Cell Viability Assay
Objective: To measure cell metabolic activity as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: On-target effect of this compound on the COX-2 pathway.
Caption: Logical workflow for interpreting unexpected experimental outcomes.
References
Technical Support Center: Managing Variability in DuP-697 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in experimental results when working with the selective COX-2 inhibitor, DuP-697.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its primary mechanism of action is the irreversible inhibition of COX-2, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid into prostaglandins.[1][3] By selectively inhibiting COX-2 over COX-1, this compound reduces the production of pro-inflammatory prostaglandins at sites of inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
Q2: What are the common experimental applications of this compound?
This compound is widely used in pre-clinical research to investigate the role of COX-2 in various physiological and pathological processes. Its common applications include:
-
Anti-inflammatory studies: To assess the anti-inflammatory and analgesic effects of selective COX-2 inhibition in various in vitro and in vivo models.[2]
-
Cancer research: To explore the anti-proliferative, pro-apoptotic, and anti-angiogenic effects on different cancer cell lines, particularly in colorectal cancer.[6]
-
Angiogenesis research: To study the inhibition of new blood vessel formation, a critical process in tumor growth and other diseases.[7]
Q3: What are some potential sources of variability when working with this compound?
Variability in experimental results with this compound can arise from several factors, including:
-
Compound Handling and Storage: this compound is soluble in DMSO and ethanol but insoluble in water.[6] Improper storage of stock solutions, such as repeated freeze-thaw cycles or exposure to moisture, can lead to degradation or precipitation of the compound.
-
Experimental Conditions: Factors such as cell line passage number, cell confluence, incubation times, and substrate concentration can significantly influence the observed IC50 values and overall experimental outcomes.
-
Assay-Specific Parameters: The choice of assay, reagent quality, and adherence to the protocol are critical for obtaining consistent results. For instance, in enzyme inhibition assays, the pre-incubation time of the inhibitor with the enzyme can affect the apparent IC50.
-
Lot-to-Lot Variability: As with many chemical compounds, there can be slight variations between different manufacturing lots of this compound, which may impact its activity.[8][9]
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. - Control Cell Confluence: Seed cells at a consistent density to ensure they are in the logarithmic growth phase and at a similar confluence at the time of treatment. High cell density can alter the cellular response. |
| Compound Preparation and Handling | - Freshly Prepare Dilutions: Prepare working dilutions of this compound from a fresh aliquot of the stock solution for each experiment. - Verify Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is not affecting cell viability. |
| Assay Protocol | - Optimize Incubation Time: The duration of this compound treatment can influence the observed IC50. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint. - Use a Positive Control: Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control to monitor assay performance and consistency. |
Low or No Inhibition of Prostaglandin E2 (PGE2) Production
Problem: Your experiment is showing minimal or no reduction in PGE2 levels after treatment with this compound, even at concentrations expected to be inhibitory.
| Potential Cause | Troubleshooting Steps |
| Enzyme Activity | - Ensure COX-2 Expression: Confirm that your experimental system (e.g., cell line) expresses sufficient levels of COX-2. You may need to stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression. |
| PGE2 ELISA Issues | - Check Assay Sensitivity and Range: Ensure the expected PGE2 concentrations in your samples fall within the linear range of your ELISA kit.[10] You may need to dilute your samples. - Review ELISA Protocol: Carefully follow the manufacturer's instructions for the ELISA kit, paying close attention to incubation times, washing steps, and reagent preparation.[11] Use a positive control for the ELISA itself to validate the assay. |
| Compound Inactivity | - Assess Compound Integrity: Verify the purity and integrity of your this compound stock. Consider purchasing a new lot from a reputable supplier. |
Variability in Apoptosis Assay Results
Problem: You are observing inconsistent results in apoptosis induction (e.g., Annexin V/PI staining, caspase activity) with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Use Healthy Cells: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells may undergo spontaneous apoptosis. - Optimize Seeding Density: Cell density can influence the apoptotic response. Test different seeding densities to find the optimal condition for your experiment. |
| Timing of Apoptosis Detection | - Perform a Time-Course Analysis: Apoptosis is a dynamic process. The timing of when you measure apoptotic markers is critical. Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Assay Method | - Use Multiple Apoptosis Assays: To confirm your results, consider using multiple methods to assess apoptosis, such as combining Annexin V/PI staining with a caspase activity assay or TUNEL assay.[12][13] |
Data Presentation
The following tables summarize quantitative data for this compound from various experimental settings. These values can serve as a reference, but it is important to note that results may vary depending on the specific experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | System | Value | Reference |
| IC50 (COX-2) | Human Recombinant Enzyme | 10 nM | [6] |
| IC50 (PGE2 Production) | Human Umbilical Vein Endothelial Cells (HUVECs) | ~10 nM | [7] |
| IC50 (Cell Growth) | K562 Leukemia Cells (36h) | 31.7 µM | [14] |
| IC50 (PG Synthesis) | Bull Seminal Vesicle | 24 µM | [2] |
| IC50 (PG Synthesis) | Rat Brain | 4.5 µM | [2] |
| IC50 (PG Synthesis) | Rat Kidney | >75 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Model | Value | Reference |
| ED50 (Paw Swelling) | Non-established Adjuvant Arthritis | 0.03 mg/kg/day | [2] |
| ED50 (Paw Swelling) | Established Adjuvant Arthritis | 0.18 mg/kg/day | [2] |
| ED30 (Analgesia) | Randall-Selitto Assay | 3.5 mg/kg | [2] |
| ED50 (Antipyretic) | Yeast-induced Fever | 0.05 mg/kg | [2] |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on COX-2 activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human COX-2 enzyme in an appropriate buffer.
-
Prepare a reaction buffer containing co-factors such as heme.
-
Prepare the substrate solution (arachidonic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction.
-
Measure the product formation (e.g., PGG2 or PGE2) using a suitable detection method (e.g., ELISA or a fluorometric assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Cell-Based Apoptosis Assay using Annexin V/PI Staining
This protocol outlines the steps for evaluating this compound-induced apoptosis in a cancer cell line (e.g., HT-29).
-
Cell Culture and Treatment:
-
Seed HT-29 cells in a 6-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined duration.
-
-
Cell Staining:
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Signaling Pathways and Experimental Workflows
References
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of angiogenic tubule formation and induction of apoptosis in human endothelial cells by the selective cyclooxygenase-2 inhibitor 5-bromo-2-(4-fluorophenyl)-3-(methylsulfonyl) thiophene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lot-to-Lot Variance in Immunoassays-Causes, Consequences, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lot-to-Lot Variation in Adeno-Associated Virus Serotype 9 (AAV9) Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. revvity.com [revvity.com]
- 12. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DuP-697 Efficacy and Cell Culture Confluence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell culture confluence on the efficacy of DuP-697, a selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its primary mechanism of action is to block the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4] this compound was a foundational compound in the development of other selective COX-2 inhibitors, known as "coxibs".[3][5]
Q2: What is cell culture confluence and why is it important in drug efficacy studies?
Cell culture confluence refers to the percentage of the culture surface covered by adherent cells. It is a critical parameter because it can significantly impact cellular physiology and, consequently, the response to a drug.[6] Variations in cell confluence can lead to inconsistent and unreliable results in drug screening assays.[6]
Q3: How does cell confluence affect the expression of COX-2, the target of this compound?
Studies have shown that cell confluence can regulate the expression of COX-2. Subconfluent (less crowded) endothelial cells express higher levels of COX-2 compared to confluent (densely packed) cells.[7] This suggests that the availability of the drug's target can change depending on the cell density at the time of the experiment.
Q4: Can cell confluence directly impact the measured efficacy (e.g., IC50) of a COX-2 inhibitor?
Yes, evidence suggests that cell density can influence the efficacy of COX-2 inhibitors. For example, the inhibitory effect of celecoxib, another selective COX-2 inhibitor, was found to be less potent in carcinoma cell lines at higher cell densities. This indicates that as cell confluence increases, a higher concentration of the drug may be needed to achieve the same level of inhibition.
Q5: What is the expected trend in this compound efficacy with varying cell confluence?
Based on the relationship between cell confluence and COX-2 expression, it is hypothesized that this compound will appear more potent (i.e., have a lower IC50 value) at lower cell confluences where COX-2 expression is higher. Conversely, at higher confluences, the IC50 value of this compound may increase, indicating reduced potency.
Troubleshooting Guide: Inconsistent this compound Efficacy Results
Problem: High variability in this compound IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Confluence at Time of Treatment | Standardize the cell seeding density and the incubation time before adding this compound to ensure a consistent confluence for each experiment. It is crucial to visually inspect and quantify confluence before starting the treatment. |
| Subjective Estimation of Confluence | Utilize image analysis software (e.g., ImageJ) or automated cell imagers to obtain a quantitative and objective measurement of cell confluence. This will reduce inter-experiment and inter-user variability. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Always ensure cells are healthy and free from contamination before starting an experiment. |
| Variations in Experimental Protocol | Strictly adhere to a standardized protocol for drug dilution, incubation times, and the cell viability assay used. Even minor deviations can introduce significant variability in the results. |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors in drug dilutions and cell seeding. |
Problem: this compound appears less potent than expected.
| Potential Cause | Recommended Solution |
| High Cell Confluence at Treatment | The experiment may have been initiated when the cells were at or near 100% confluence, where COX-2 expression is likely lower. Consider performing the assay at a lower, controlled confluence (e.g., 50-70%). |
| Low COX-2 Expression in the Cell Line | Confirm that the chosen cell line expresses sufficient levels of COX-2. This can be verified by Western blot or qPCR. If expression is low, consider using a different cell line or stimulating COX-2 expression with an appropriate agent if it aligns with the experimental goals. |
| Drug Degradation | Ensure the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Effect of Cell Confluence on this compound IC50
This protocol outlines the steps to assess how different cell confluence percentages impact the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest (known to express COX-2)
-
Complete cell culture medium
-
This compound
-
DMSO (for drug stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
-
Microscope with a camera or an automated cell imager
Methodology:
-
Cell Seeding for Varied Confluence:
-
Perform a preliminary experiment to determine the seeding densities that will result in approximately 30%, 50%, 70%, and 90% confluence after 24 hours of incubation.
-
Seed cells in a 96-well plate at the predetermined densities in triplicate for each confluence level. Include wells for untreated controls at each confluence.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
After 24 hours of cell incubation, when the desired confluences are reached, replace the medium with the medium containing the different concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Incubation and Viability Assay:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control for each confluence level.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each confluence level.
-
Protocol 2: Correlating COX-2 Expression with Cell Confluence
This protocol describes how to measure COX-2 protein levels at different cell confluences using Western blotting.
Materials:
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-COX-2 and anti-loading control, e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Methodology:
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates at densities determined to yield 30%, 50%, 70%, and 90% confluence after 24 hours.
-
After 24 hours, wash the cells with cold PBS and lyse them using RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each confluence level onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-loading control antibody.
-
-
Densitometry Analysis:
-
Quantify the band intensities for COX-2 and the loading control using image analysis software.
-
Normalize the COX-2 band intensity to the loading control for each confluence level to determine the relative COX-2 expression.
-
Data Presentation
The following tables illustrate how the quantitative data from the described experiments can be structured for clear comparison.
Table 1: Hypothetical IC50 Values of this compound at Different Cell Confluences
| Cell Confluence (%) | This compound IC50 (µM) |
| 30 | 15.2 |
| 50 | 25.8 |
| 70 | 42.1 |
| 90 | 65.5 |
Table 2: Relative COX-2 Protein Expression at Different Cell Confluences
| Cell Confluence (%) | Relative COX-2 Expression (Normalized to 30% Confluence) |
| 30 | 1.00 |
| 50 | 0.78 |
| 70 | 0.55 |
| 90 | 0.32 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for correlating confluence with efficacy.
Caption: Confluence effect on this compound efficacy.
References
- 1. Cell density influences the effect of celecoxib in two carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synentec.com [synentec.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
Determining the optimal treatment duration with DuP-697
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration with DuP-697, a selective and irreversible COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence the determination of treatment duration?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its mechanism is time-dependent and results in irreversible inactivation of COX-2.[1] This is a critical factor when designing experiments, as the inhibitory effect of this compound persists even after the compound is removed from the medium. Unlike reversible inhibitors, a shorter exposure to this compound may be sufficient to achieve sustained downstream effects. Therefore, the optimal treatment duration should be determined by assessing the desired biological endpoint rather than assuming a continuous drug exposure is necessary.
Q2: I am not observing the expected apoptotic effect of this compound in my cancer cell line. What could be the issue?
A2: Several factors could contribute to a lack of apoptotic response. Firstly, ensure that the chosen cell line expresses COX-2, as this compound's primary target is this enzyme. Secondly, the concentration and treatment duration are critical. This compound has been shown to induce apoptosis in a concentration-dependent manner.[3] It is recommended to perform a time-course experiment (e.g., 12, 24, 36, 48, and 72 hours) at a range of concentrations around the reported IC50 values to identify the optimal window for apoptosis induction in your specific cell line. For instance, the IC50 for K562 leukemia cells was determined at 36 hours to be 31.7 µM.[3] Lastly, consider the stability of this compound in your cell culture medium over longer incubation periods. While the powder form is stable for years at -20°C, the stability in solution, particularly in the presence of media components, may vary.[2]
Q3: How do I select the appropriate concentration range for my initial time-course experiments?
A3: A good starting point is to review published IC50 values for this compound in various cell lines. Based on existing data, these values can range from the nanomolar to the micromolar range depending on the cell type and the endpoint being measured. For example, the IC50 for human recombinant COX-2 is as low as 10 nM, while for antiproliferative effects in HT29 colorectal cancer cells it is 42.8 nM, and for K562 leukemia cells, it is 31.7 µM at 36 hours.[2][3][4] It is advisable to test a broad range of concentrations spanning these reported values in your initial experiments.
Q4: Can I use this compound in animal models, and how does that affect the treatment duration?
A4: Yes, this compound has been shown to be an orally effective anti-inflammatory and antipyretic agent in rats.[5] The optimal treatment duration in vivo will depend on the specific animal model, the disease being studied, and the pharmacokinetic and pharmacodynamic properties of this compound. Factors such as the drug's half-life, metabolism, and clearance in the animal model will influence the dosing regimen and duration. Preclinical studies in rats have used daily dosing, for example, with an ED50 of 0.03 and 0.18 mg/kg/day for nonestablished and established adjuvant arthritis, respectively.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells in a cell viability assay. | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for drug addition and mix thoroughly.- Avoid using the outer wells of the microplate or fill them with sterile PBS. |
| Observed cell death appears necrotic rather than apoptotic. | - this compound concentration is too high, leading to off-target effects or acute toxicity.- The treatment duration is excessively long. | - Perform a dose-response experiment to identify a concentration that induces apoptosis without significant necrosis.- Conduct a time-course experiment to determine the optimal duration for observing apoptotic markers. |
| Inconsistent results in prostaglandin synthesis inhibition assays. | - Degradation of this compound in the assay buffer.- Variation in the activity of the COX-2 enzyme preparation. | - Prepare fresh this compound solutions for each experiment.- Standardize the COX-2 enzyme source and concentration in all assays. |
| Lack of in vivo efficacy despite promising in vitro results. | - Poor bioavailability or rapid metabolism of this compound in the animal model.- Inappropriate dosing regimen (frequency and duration). | - Conduct pharmacokinetic studies to determine the drug's profile in the chosen animal model.- Optimize the dosing schedule based on the pharmacokinetic data and the desired therapeutic window. |
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 | Treatment Duration | Reference |
| Human Recombinant | COX-2 Inhibition | 10 nM | Not Specified | [2] |
| Human Recombinant | COX-1 Inhibition | 9 µM | 5 and 10 minutes | [6] |
| HT29 (Colorectal Cancer) | Antiproliferation | 42.8 nM | Not Specified | [4] |
| K562 (Leukemia) | Growth Suppression | 31.7 µM | 36 hours | [3] |
Preclinical In Vivo Data for this compound in Rats
| Model | Endpoint | ED50 / ED30 | Dosing Regimen | Reference |
| Nonestablished Adjuvant Arthritis | Paw Swelling | 0.03 mg/kg/day | Daily | [5] |
| Established Adjuvant Arthritis | Paw Swelling | 0.18 mg/kg/day | Daily | [5] |
| Randall-Selitto Assay | Analgesia (Inflammation-related pain) | 3.5 mg/kg | Not Specified | [5] |
| Antipyretic Assay | Reduction of Fever | 0.05 mg/kg | Not Specified | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Cell Viability
Objective: To determine the time-dependent effect of this compound on the viability of a cancer cell line.
Methodology:
-
Cell Seeding: Seed the cancer cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for different durations (e.g., 12, 24, 36, 48, and 72 hours). Include a vehicle control (DMSO) for each time point.
-
Viability Assay: At the end of each treatment period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control for each time point. Plot the percentage of cell viability against the this compound concentration for each duration to determine the IC50 value at each time point. The optimal treatment duration would be the earliest time point at which a maximal and stable effect is observed.
Protocol 2: Time-Course Analysis of Apoptosis Induction
Objective: To evaluate the kinetics of this compound-induced apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture the selected cancer cell line in 6-well plates. Treat the cells with this compound at a concentration determined from the cell viability assay (e.g., the IC50 value at 48 hours) for various time points (e.g., 6, 12, 24, 36, and 48 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells.
-
Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Data Interpretation: Plot the percentage of apoptotic cells against the treatment duration to identify the time at which the apoptotic response is maximal.
Visualizations
Caption: Workflow for determining optimal this compound treatment duration.
Caption: Simplified signaling pathway of this compound's action on COX-2.
Caption: Logical steps for troubleshooting suboptimal this compound response.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Negative control experiments for DuP-697 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Du-697, a potent and selective COX-2 inhibitor. The information is tailored for scientists and drug development professionals to aid in the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is DuP-697 and what is its primary mechanism of action?
This compound is a potent, irreversible, and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its primary mechanism of action is to block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] this compound belongs to the diaryl heterocycle class of selective COX-2 inhibitors.
Q2: What are the key differences between COX-1 and COX-2, and why is the selectivity of this compound important?
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the stomach lining and maintaining kidney function. COX-2, on the other hand, is typically induced during inflammation. The selectivity of this compound for COX-2 over COX-1 is a critical feature, as it is designed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[3][4]
Q3: What is a suitable vehicle control for in vitro experiments with this compound?
For in vitro experiments, the most common and appropriate vehicle control is the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO). It is crucial to use the same final concentration of the vehicle in all experimental conditions, including the untreated or control groups, to account for any potential effects of the solvent itself.
Q4: How can I confirm that the observed effects of this compound in my cell-based assay are specifically due to COX-2 inhibition?
To confirm the specificity of this compound's effects, several negative control experiments are recommended:
-
Use of COX-2 Negative Cells: Perform the experiment in a cell line that does not express COX-2. If the effect of this compound is absent in these cells, it strongly suggests that the observed phenotype is COX-2 dependent.
-
Prostaglandin E2 (PGE2) Rescue: Since this compound inhibits the production of prostaglandins, a key downstream product of COX-2 is PGE2. Adding exogenous PGE2 to the cell culture medium should reverse the effects of this compound if they are mediated through the COX-2/PGE2 pathway.
-
Use of a Structurally Related Inactive Analog: While a specific inactive analog of this compound is not commercially available, using a structurally similar compound from the diaryl heterocycle class that has been shown to be inactive against COX-2 can serve as a valuable negative control. The structure-activity relationship (SAR) for this class of compounds indicates that modifications to the sulfonyl group can significantly impact activity.[5][6]
Troubleshooting Guides
Issue 1: No observable effect of this compound in my experiment.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. Ensure it has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective dose for your specific cell line and endpoint. |
| Low or Absent COX-2 Expression | Confirm COX-2 expression in your cell line at the protein level (e.g., by Western blot) under your experimental conditions. Some cell lines may require stimulation (e.g., with LPS or cytokines) to induce COX-2 expression. |
| Incorrect Experimental Timing | The effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal duration of treatment. |
Issue 2: Observed effects of this compound may be due to off-target effects.
| Possible Cause | Troubleshooting Step |
| Non-specific Cellular Toxicity | Assess cell viability using a secondary assay (e.g., trypan blue exclusion) to ensure the observed effects are not simply due to general cytotoxicity at the concentration used. |
| COX-2 Independent Mechanism | Test the effect of this compound in a COX-2 knockout or knockdown cell line. If the effect persists, it is likely due to an off-target mechanism. |
| Inhibition of Other Pathways | Diaryl heterocycle compounds can sometimes interact with other cellular targets.[7][8] Consider performing broader profiling assays (e.g., kinome scans) if off-target effects are suspected. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| Human COX-2 | 10 nM | [1] |
| Human COX-1 | >10 µM | |
| Rat Brain PG Synthesis | 4.5 µM | [2] |
| Bull Seminal Vesicle PG Synthesis | 24 µM | [2] |
| Rat Kidney PG Synthesis | 75 µM | [2] |
| K562 cells (36 h) | 31.7 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on COX-2 in a cell-based assay.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Induction of COX-2 Expression (if necessary): If the cell line does not constitutively express high levels of COX-2, treat with an inducing agent (e.g., lipopolysaccharide [LPS] at 1 µg/mL) for a predetermined time to induce COX-2 expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add the this compound dilutions to the cells and incubate for the desired period (e.g., 1-2 hours). Include a vehicle-only control.
-
Arachidonic Acid Stimulation: Add arachidonic acid (the substrate for COX enzymes) to a final concentration of 10-30 µM to all wells.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C.
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of Prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.[10][11][12][13]
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Prostaglandin E2 (PGE2) Rescue Experiment
This protocol is designed to determine if the effects of this compound can be reversed by the addition of exogenous PGE2.
-
Cell Treatment: Plate cells and treat with this compound at a concentration known to produce a measurable effect (e.g., IC50 or 2x IC50). Include a vehicle-only control group.
-
PGE2 Addition: To a subset of the this compound-treated wells, add exogenous PGE2. The optimal concentration of PGE2 should be determined empirically but typically ranges from 1-10 µM. Include a control group treated with PGE2 alone.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Measurement: Measure the cellular endpoint of interest (e.g., cell viability, apoptosis, gene expression).
-
Data Analysis: Compare the results from the this compound treated group with the this compound + PGE2 treated group. A reversal of the this compound-induced phenotype by the addition of PGE2 indicates that the effect is mediated through the COX-2/PGE2 pathway.
Visualizations
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for designing experiments with this compound and appropriate negative controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 6. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. arborassays.com [arborassays.com]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Validation & Comparative
A Comparative Analysis of DuP-697 and Celecoxib in Preclinical Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two selective cyclooxygenase-2 (COX-2) inhibitors, DuP-697 and celecoxib, in the context of colorectal cancer. While direct head-to-head studies are limited, this document synthesizes available experimental data to offer an objective overview of their individual performances in various colorectal cancer models.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data on the anti-cancer effects of this compound and celecoxib, focusing on their antiproliferative, apoptotic, and anti-angiogenic properties.
Table 1: In Vitro Efficacy of this compound and Celecoxib in Colorectal Cancer Cell Lines
| Parameter | This compound | Celecoxib | Cell Line |
| Antiproliferative Effect (IC50) | 4.28 x 10⁻⁸ mol/L[1] | Not explicitly stated in the provided results | HT29[1] |
| Apoptosis Induction | 52% of cells at 100 nmol/L[1] | Induces apoptosis (COX-2 independent)[2] | HT29[1], HCT-15, HT-29[2] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound and Celecoxib
| Parameter | This compound | Celecoxib | Model System |
| Anti-angiogenic Score | 1.2 at 100 nmol/L, 0.8 at 10 nmol/L, 0.5 at 1 nmol/L[1] | Reduces microvessel density[3] | Chorioallantoic Membrane (CAM) Assay[1] |
| Tumor Growth Inhibition | Data not available in provided results | 25.30% (low dose), 38.80% (medium dose), 76.92% (high dose)[1] | Orthotopic mouse model of human colorectal cancer[1] |
Delving Deeper: Mechanism of Action
Both this compound and celecoxib are selective inhibitors of COX-2, an enzyme often overexpressed in colorectal tumors and implicated in inflammation and carcinogenesis. Their primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby modulating downstream signaling pathways.
However, evidence suggests that celecoxib may also exert anti-cancer effects through COX-2 independent pathways.[2] Studies have indicated its ability to induce apoptosis in cancer cells that do not express COX-2.[2]
Experimental Protocols in Focus
To facilitate the critical evaluation and replication of the cited findings, this section details the methodologies employed in the key experiments.
This compound: In Vitro Studies
-
Cell Line: The human colorectal cancer cell line HT29 was utilized for these experiments.[1]
-
Antiproliferative Assay: Real-time cell analysis using the xCELLigence system was conducted to determine the half-maximal inhibitory concentration (IC50) of this compound.[1]
-
Apoptosis Determination: Apoptosis was quantified using Annexin V staining.[1]
-
Angiogenesis Assessment: The chorioallantoic membrane (CAM) model was employed to evaluate the anti-angiogenic potential of this compound.[1]
Celecoxib: In Vivo Studies
-
Animal Model: An orthotopic implantation tumor model using human colorectal cancer cells in nude mice was established.[1]
-
Tumor Growth and Inhibition: Tumor volume and weight were measured to determine the rate of tumor growth inhibition at different doses of celecoxib.[1]
-
Apoptosis and Angiogenesis in Tumors: The apoptotic index in tumor cells was assessed, and CD34(+) expression was used to evaluate microvessel density (MVD) as a measure of angiogenesis.[1]
-
Molecular Analysis: The expression of COX-2, prostaglandin E2 (PGE2), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-2 (MMP-2) mRNA in tumor tissue was analyzed.[1]
Concluding Remarks
Both this compound and celecoxib demonstrate significant anti-cancer properties in preclinical models of colorectal cancer. This compound exhibits potent antiproliferative, apoptotic, and anti-angiogenic effects in vitro and ex vivo.[1] Celecoxib has shown robust tumor growth inhibition in vivo, which is associated with the induction of apoptosis and suppression of angiogenesis.[1] Notably, the anti-tumor effects of celecoxib may not be solely dependent on its COX-2 inhibitory activity.[2]
The absence of direct comparative studies necessitates careful interpretation when evaluating the relative potency of these two agents. The choice between these compounds for further investigation may depend on the specific molecular characteristics of the colorectal cancer subtype and the desired therapeutic strategy. The detailed experimental protocols provided herein should aid researchers in designing future studies to directly compare these promising agents and further elucidate their therapeutic potential in colorectal cancer.
References
- 1. Celecoxib inhibits tumor growth and angiogenesis in an orthotopic implantation tumor model of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective Cox-2 inhibitor Celecoxib suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DuP-697 and Traditional NSAIDs in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the novel anti-inflammatory agent DuP-697 against traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Traditional NSAIDs, such as indomethacin, ibuprofen, and naproxen, have long been the cornerstone of anti-inflammatory therapy. Their mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the inhibition of COX-2 is responsible for their therapeutic anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme is associated with undesirable side effects, most notably gastrointestinal toxicity. This compound, a diarylthiophene derivative, emerged as a highly selective inhibitor of the COX-2 enzyme, representing a significant advancement in the development of anti-inflammatory agents with an improved safety profile.
Mechanism of Action: A Tale of Two Isoforms
Traditional NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the active site of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. However, COX-1 is also responsible for producing prostaglandins that protect the gastric mucosa and maintain normal platelet function.
This compound, in contrast, was designed to selectively inhibit the COX-2 isoform. The structural differences between the active sites of COX-1 and COX-2 allow for the specific binding of this compound to the COX-2 enzyme, with significantly less affinity for COX-1. This selective inhibition of the inducible COX-2 enzyme at sites of inflammation leads to a reduction in inflammatory prostaglandins, while sparing the protective functions of COX-1 in the gastrointestinal tract and other tissues.
Figure 1: Mechanism of Action of Traditional NSAIDs vs. This compound.
In Vitro Performance: COX Enzyme Inhibition
The selectivity of an NSAID is quantified by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following table summarizes the in vitro inhibitory activity of this compound and traditional NSAIDs against human COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 1.8 | 0.009 | 200 |
| Indomethacin | 0.018 | 0.89 | 0.02 |
| Ibuprofen | 13 | 3.5 | 3.7 |
| Naproxen | 1.2 | 2.2 | 0.55 |
Data sourced from Gierse et al. (1996).
In Vivo Efficacy: Anti-Inflammatory Activity in Animal Models
The anti-inflammatory potency of this compound and traditional NSAIDs has been evaluated in the adjuvant-induced arthritis model in rats, a well-established model of chronic inflammation. The effective dose required to produce a 50% reduction in paw edema (ED50) is a key measure of in vivo efficacy.
| Compound | Adjuvant-Induced Arthritis in Rats (ED50, mg/kg/day) |
| This compound | 0.18[1] |
| Indomethacin | ~1-3 |
Data for this compound sourced from Gans et al. (1990). Data for Indomethacin is based on historical data from similar experimental models.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes were used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing hematin and glutathione.
-
Incubation: The enzyme was pre-incubated with various concentrations of the test compound (this compound or traditional NSAIDs) or vehicle (DMSO) for 15 minutes at room temperature.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid (substrate).
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced was quantified using a specific enzyme immunoassay (EIA).
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration.
Figure 2: Experimental workflow for the in vitro COX inhibition assay.
In Vivo Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound in a model of chronic inflammation.
Methodology:
-
Animal Model: Male Lewis rats were used.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil into the base of the tail.
-
Drug Administration: The test compound (this compound or a traditional NSAID) was administered orally once daily, starting on the day of adjuvant injection and continuing for a specified period (e.g., 14-21 days).
-
Assessment of Inflammation: The primary endpoint was the measurement of paw volume (edema) using a plethysmometer at various time points after adjuvant injection.
-
Data Analysis: The ED50 value was calculated as the dose of the drug that produced a 50% inhibition of the increase in paw volume in the adjuvant-injected rats compared to vehicle-treated controls.
Figure 3: Experimental workflow for the adjuvant-induced arthritis model in rats.
Conclusion
The experimental data clearly demonstrate the superior COX-2 selectivity of this compound compared to traditional NSAIDs. This high selectivity translates to potent anti-inflammatory efficacy in in vivo models of chronic inflammation, comparable to or exceeding that of established NSAIDs like indomethacin, but at a significantly lower dose. The favorable profile of this compound, characterized by potent anti-inflammatory activity and a mechanism that suggests a reduced risk of gastrointestinal side effects, underscores the value of selective COX-2 inhibition as a therapeutic strategy. These findings provide a strong rationale for the continued investigation and development of COX-2 selective inhibitors for the management of inflammatory conditions.
References
A Head-to-Head In Vitro Comparison of the COX-2 Inhibitors DuP-697 and NS-398
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, DuP-697 and NS-398 have been pivotal in the development and understanding of this class of anti-inflammatory drugs.[1] Both compounds have been extensively studied for their potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain. This guide provides a detailed head-to-head in vitro comparison of this compound and NS-398, presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action.
Quantitative Comparison of Inhibitory Potency
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Target Enzyme | IC50 | Experimental System | Reference |
| Bull Seminal Vesicle PG Synthesis | 2.4 x 10-5 M | Tissue Homogenate | [2] |
| Rat Brain PG Synthesis | 4.5 x 10-6 M | Tissue Homogenate | [2] |
| Rat Kidney PG Synthesis | > 7.5 x 10-5 M | Tissue Homogenate | [2] |
Table 2: In Vitro Inhibitory Potency (IC50) of NS-398
| Target Enzyme | IC50 | Experimental System | Reference |
| PGE2 Production in Rat Preovulatory Follicles | ~0.1 µM | Isolated Follicles | [3] |
| COX-2 | Varies | Different in vitro assays | [4][5] |
| COX-1 | Varies | Different in vitro assays | [4][5] |
Note: The IC50 values for NS-398 are presented as a range due to significant variability across different in vitro test systems.[4][5]
Mechanism of Action
Both this compound and NS-398 are classified as irreversible and time-dependent inhibitors of COX-2.[4] Their mechanism involves a two-step process: an initial reversible binding to the enzyme followed by a time-dependent, irreversible inactivation. This distinguishes them from many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that act as reversible competitive inhibitors.
The structural basis for the COX-2 selectivity of these compounds lies in the subtle differences between the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and possesses a side pocket that can accommodate the bulkier structures of selective inhibitors like this compound and NS-398.
Interestingly, studies have shown that at concentrations that do not inhibit COX-1 activity, both this compound and NS-398 can attenuate the inhibition of COX-1 by aspirin and indomethacin.[4][5] This suggests a complex interaction with the COX-1 enzyme at a site potentially different from the catalytic site.[5]
Experimental Protocols
To provide a comprehensive understanding of how the inhibitory activities of this compound and NS-398 are assessed, two common in vitro assay protocols are detailed below.
Recombinant Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified recombinant COX-1 or COX-2.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (this compound or NS-398) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride (for termination of the reaction and reduction of PGH2 to PGF2α)
-
ELISA kit for PGF2α quantification
Procedure:
-
Prepare the reaction mixture by adding the reaction buffer, heme, and the recombinant COX enzyme to a microcentrifuge tube.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by adding stannous chloride.
-
Quantify the amount of PGF2α produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Human Whole Blood Assay
This assay provides a more physiologically relevant system for assessing COX inhibition as it utilizes whole blood, maintaining the cellular and protein components that can influence drug activity.[6][7][8][9][10]
For COX-1 Inhibition:
-
Draw fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Aliquot the blood into tubes.
-
Add the test compound at various concentrations.
-
Induce platelet aggregation and subsequent COX-1 activity by allowing the blood to clot at 37°C for a specified time.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using an ELISA or LC-MS.
-
Calculate the percentage of inhibition and determine the IC50 value.
For COX-2 Inhibition:
-
Draw fresh human venous blood into tubes containing an anticoagulant.
-
Aliquot the blood into tubes.
-
Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), to stimulate COX-2 expression in monocytes.
-
Add the test compound at various concentrations.
-
Incubate the blood at 37°C for a period sufficient to allow for COX-2 expression and activity (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using an ELISA or LC-MS.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified COX signaling pathway showing the inhibition by this compound and NS-398.
Caption: General workflow for in vitro COX inhibition assays.
References
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective prostaglandin endoperoxide synthase-2 inhibitor, NS-398, reduces prostaglandin production and ovulation in vivo and in vitro in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. PGHS-2 inhibitors, NS-398 and this compound, attenuate the inhibition of PGHS-1 by aspirin and indomethacin without altering its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DuP-697 and Other Diaryl Heterocycle COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of DuP-697 with other prominent diaryl heterocycle Cyclooxygenase-2 (COX-2) inhibitors, including celecoxib, rofecoxib, and etoricoxib. The information presented is collated from various scientific sources to offer an objective overview supported by experimental data.
Introduction to Diaryl Heterocycles as COX-2 Inhibitors
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a significant milestone in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response.[1] This led to the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
This compound, a diaryl heterocycle, was a foundational compound in the synthesis of many selective COX-2 inhibitors, serving as a basic chemical model for the "coxib" class of drugs.[1] Structurally, diaryl heterocyclic compounds feature a central heterocyclic ring with two aryl moieties. The specific substitutions on these aryl rings play a crucial role in their selectivity for the COX-2 enzyme.[1] For instance, celecoxib and parecoxib contain a sulfonamide group, whereas rofecoxib and etoricoxib have a methylsulfone group.[1]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for this compound and other diaryl heterocycles is the selective inhibition of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever.[1] By selectively blocking COX-2, these inhibitors reduce the production of pro-inflammatory prostaglandins at the site of inflammation while minimally affecting the production of prostaglandins by COX-1, which are important for gastric mucosal protection and platelet function.[1]
Below is a diagram illustrating the prostaglandin biosynthesis pathway and the point of intervention for COX-2 inhibitors.
Comparative Efficacy: In Vitro Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other diaryl heterocycles against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the COX-2 enzyme.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values may be limited due to variations in experimental conditions across different studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 9 | 0.04 - 0.08 | 112.5 - 225 |
| Celecoxib | 3.2 - 15 | 0.04 - 0.53 | 6.6 - 375 |
| Rofecoxib | 18.8 - >50 | 0.018 - 0.53 | 35.5 - >2777 |
| Etoricoxib | 1.1 - 116 | 0.01 - 1.1 | 106 - 1100 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay is a widely used method to determine the inhibitory potency and selectivity of compounds on COX-1 and COX-2 in a physiologically relevant environment.
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO).
-
The blood is allowed to clot at 37°C for 1 hour, during which platelets are activated and produce thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).
-
Serum is separated by centrifugation.
-
TXB2 levels are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The concentration of the test compound that inhibits TXB2 production by 50% is determined as the COX-1 IC50.
-
-
COX-2 Assay:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated at 37°C for 24 hours.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are measured by ELISA or RIA. The concentration of the test compound that inhibits PGE2 production by 50% is determined as the COX-2 IC50.
-
In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are fasted overnight. The test compound, a reference drug (e.g., indomethacin), or vehicle is administered orally.
-
Induction of Inflammation: One hour after dosing, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at specified time points (e.g., 3 and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is then calculated by comparing the mean increase in paw volume in the treated group to that of the vehicle-treated control group. The dose that causes a 50% reduction in edema (ED50) can then be determined.
Conclusion
This compound stands as a potent and highly selective COX-2 inhibitor that has played a pivotal role in the development of the "coxib" class of anti-inflammatory drugs.[1] When compared to other diaryl heterocycles like celecoxib, rofecoxib, and etoricoxib, this compound demonstrates a comparable or, in some cases, superior in vitro selectivity for COX-2 over COX-1. This high selectivity is a key attribute for minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs. The experimental data, though from varied sources, consistently places this compound among the most selective diaryl heterocycle COX-2 inhibitors. Further head-to-head comparative studies would be beneficial for a more definitive ranking of their relative potencies and selectivities under identical experimental conditions.
References
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of DuP-697: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
DuP-697, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has served as a foundational compound in the development of modern anti-inflammatory drugs.[1][2] Its mechanism of action, centered on the selective inhibition of the COX-2 enzyme, is critical to its efficacy and improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The definitive validation of such a targeted mechanism in preclinical research heavily relies on the use of genetic knockout models.
This guide provides a comparative analysis of this compound's mechanism, drawing upon experimental data from analogous selective COX-2 inhibitors, celecoxib and rofecoxib, which have been studied in COX-2 knockout mouse models. While direct experimental validation of this compound in COX-2 knockout mice is not extensively documented in publicly available literature, its well-established in vitro selectivity and its role as a progenitor for the coxib class of drugs allow for a robust, evidence-based extrapolation of its in vivo mechanism.
The Role of COX-2 in Inflammation and the Mechanism of Selective Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[2]
Selective COX-2 inhibitors like this compound are designed to specifically target the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1. This selectivity is the basis for their improved gastrointestinal safety profile compared to traditional NSAIDs that inhibit both isoforms.
Validating the Mechanism with Knockout Models: The Gold Standard
The most definitive method to validate the target of a drug is through the use of knockout animal models. In the context of COX-2 inhibitors, a COX-2 knockout mouse (a mouse in which the gene for COX-2 has been inactivated) provides an invaluable tool. If a drug's effect is truly mediated by COX-2, it should have a diminished or absent effect in an animal that lacks the COX-2 enzyme.
Comparative Performance of Selective COX-2 Inhibitors
The following table summarizes the in vitro selectivity of this compound in comparison to other well-studied selective COX-2 inhibitors, celecoxib and rofecoxib. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a quantitative measure of the drug's preference for COX-2. A higher SI indicates greater selectivity.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | >10,000 | 42.8 | >233 |
| Celecoxib | 15,000 | 40 | 375 |
| Rofecoxib | >10,000 | 18 | >555 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from various sources.
Experimental Validation in Knockout Models: Evidence from Celecoxib and Rofecoxib
For instance, in models of induced inflammation, the reduction in swelling and pain observed with celecoxib or rofecoxib treatment in wild-type mice is largely absent in COX-2 knockout mice. This confirms that the therapeutic benefits of these drugs are dependent on the presence and activity of the COX-2 enzyme.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for validating a COX-2 inhibitor using knockout models.
Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
References
Comparative Analysis of DuP-697 Cross-Reactivity with Other Cellular Targets
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular target profile of DuP-697, a potent cyclooxygenase-2 (COX-2) inhibitor. The focus is on its cross-reactivity with other cellular targets, offering a comparative analysis with other selective COX-2 inhibitors. This document is intended to assist researchers, scientists, and drug development professionals in understanding the selectivity and potential off-target effects of this compound.
Executive Summary
This compound is a well-characterized, potent, and selective inhibitor of COX-2, an enzyme critically involved in inflammation and pain pathways. Its primary mechanism of action is the inhibition of prostaglandin synthesis. While this compound demonstrates high selectivity for COX-2 over its isoform, COX-1, a comprehensive screening against a broad range of other cellular targets, such as a full kinome scan, is not extensively documented in publicly available literature. This guide summarizes the known selectivity of this compound for its primary targets and compares it with other notable COX-2 inhibitors, celecoxib and rofecoxib. Furthermore, it delves into the known off-target effects of these comparators to provide a broader context for potential cross-reactivity. The guide also details the experimental protocols for assessing COX selectivity and visualizes the key signaling pathways involved.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other selected COX-2 inhibitors against their primary targets, COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.042 | >2380 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >5555 |
| Indomethacin | 0.018 | 0.69 | 0.026 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from various sources for comparative purposes.
Cross-Reactivity with Other Cellular Targets
In contrast, other COX-2 inhibitors have been studied more extensively for their off-target effects. For instance, celecoxib has been reported to interact with other cellular targets, including:
-
Carbonic anhydrase: Celecoxib is known to inhibit several isoforms of carbonic anhydrase.
-
Cadherin-11: It has been shown to bind to this adhesion molecule.
-
PI3K/Akt pathway: Some studies suggest that celecoxib may exert some of its anti-cancer effects through modulation of this pathway.
Rofecoxib was withdrawn from the market due to cardiovascular side effects, which are thought to be linked to its high selectivity for COX-2 and the resulting imbalance in prostanoid production. However, specific off-target interactions beyond the COX enzymes that might have contributed to these effects are not as well-defined as for celecoxib.
The lack of a publicly available, broad off-target screening profile for this compound represents a knowledge gap. Researchers using this compound should be aware of the potential for uncharacterized off-target effects, especially when interpreting results in complex biological systems.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a chromogenic substrate to measure peroxidase activity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: After a specific incubation time (e.g., 5-10 minutes) at 37°C, add the detection reagent to measure the peroxidase activity of the COX enzyme.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent.
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
Procedure:
For COX-1 Activity (Thromboxane B2 production):
-
Aliquot whole blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit. TXB2 is a stable metabolite of thromboxane A2, a primary product of COX-1 in platelets.
-
Calculate the percentage of inhibition of TXB2 production and determine the IC50 for COX-1.
For COX-2 Activity (Prostaglandin E2 production):
-
Aliquot whole blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Add LPS to each tube to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production and determine the IC50 for COX-2.
Mandatory Visualizations
Caption: Simplified COX signaling pathway.
Caption: In vitro COX inhibition assay workflow.
Caption: Apoptosis pathway and COX-2 inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of COX-2, demonstrating significant preference for COX-2 over COX-1. This selectivity profile is a key characteristic of this class of anti-inflammatory agents, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. While its primary targets are well-defined, a comprehensive understanding of its cross-reactivity with a broader range of cellular targets is limited by the lack of publicly available screening data.
For a complete risk-benefit assessment and to fully understand its pharmacological profile, further studies investigating the off-target effects of this compound are warranted. Researchers should exercise caution when using this compound in complex biological systems and consider the possibility of uncharacterized off-target interactions. The provided experimental protocols can serve as a foundation for conducting further selectivity and cross-reactivity studies.
A Comparative Analysis of DuP-697 and Indomethacin on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of DuP-697 and indomethacin, two potent inhibitors of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in numerous physiological and pathological processes, including inflammation, pain, and fever. The therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are the key enzymes in the prostaglandin synthesis pathway. This guide will delve into the distinct mechanisms of action of this compound and indomethacin, present their comparative inhibitory potencies, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Selectivities
Both this compound and indomethacin exert their anti-inflammatory effects by inhibiting the COX enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function. In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.
Indomethacin is a well-established, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] Its broad-spectrum inhibition is responsible for both its therapeutic efficacy and its common side effects, such as gastrointestinal irritation, which are primarily linked to the inhibition of the protective prostaglandins produced by COX-1.[1]
This compound , on the other hand, is a selective COX-2 inhibitor.[2] This selectivity for the inducible COX-2 isoform allows it to target inflammation more specifically, with a potentially lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[2] The development of selective COX-2 inhibitors like this compound was a significant step towards creating anti-inflammatory drugs with improved safety profiles.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values for this compound and indomethacin against COX-1 and COX-2. It is important to note that a direct comparison is best made when the values are derived from the same study under identical experimental conditions. The data presented here is compiled from multiple sources and should be interpreted with this consideration in mind.
| Compound | Target Enzyme | IC50 Value | Source Species | Reference |
| This compound | Human COX-1 | 7 nM | Human | [2] |
| Indomethacin | Human COX-1 | < 20 nM | Human | [2] |
| Indomethacin | Human COX-2 | 0.31 µM | Human | [3] |
| Indomethacin | Ovine COX-1 | 27 nM | Ovine | [4][5] |
| Indomethacin | Murine COX-2 | 127 nM | Murine | [4][5] |
| Indomethacin | Human COX-2 | 180 nM | Human | [4][5] |
Note: The IC50 values for this compound against COX-2 from a directly comparable enzymatic inhibition assay were not available in the searched literature. The provided data highlights the high potency of both drugs. Indomethacin's potent inhibition of both COX-1 and COX-2 is evident, while this compound shows potent inhibition of COX-1, with its defining characteristic being its significantly higher selectivity for COX-2 (not fully quantified in a head-to-head comparison here).
Visualizing the Mechanism of Action
To better understand the roles of this compound and indomethacin in the prostaglandin synthesis pathway, the following diagrams illustrate the key steps and the points of inhibition.
Caption: Prostaglandin synthesis pathway and points of inhibition by indomethacin and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound and indomethacin on prostaglandin synthesis.
In Vitro COX Inhibition Assay using Purified Enzymes
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compounds (this compound, indomethacin) dissolved in DMSO
-
2.0 M HCl (to terminate the reaction)
-
Internal standards (e.g., d4-PGE2)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure: [6]
-
Prepare the reaction mixture in an Eppendorf tube by combining 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.[6]
-
Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the reaction mixture and incubate at room temperature for 2 minutes.[6]
-
Add 2 µL of the test compound (dissolved in DMSO) at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes. For the control (100% activity), add 2 µL of DMSO without the inhibitor.[6]
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[6]
-
Allow the reaction to proceed for exactly 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.[6]
-
Add a known amount of an internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample to correct for variations during sample processing and analysis.[6]
-
Analyze the samples by LC-MS/MS to quantify the amount of prostaglandin (e.g., PGE2) produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the presence of all blood components, including plasma proteins to which drugs can bind.
Materials:
-
Freshly drawn human venous blood
-
Heparinized and non-heparinized collection tubes
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds (this compound, indomethacin) dissolved in a suitable vehicle (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure for COX-1 Inhibition (Thromboxane B2 production):
-
Dispense 1 mL aliquots of non-heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control to the blood samples.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 to produce Thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite TXB2.
-
Centrifuge the clotted blood to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific ELISA kit.
-
Calculate the percentage of inhibition of TXB2 production for each inhibitor concentration relative to the vehicle control to determine the IC50 for COX-1.
Procedure for COX-2 Inhibition (Prostaglandin E2 production):
-
Dispense 1 mL aliquots of heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated control to determine the IC50 for COX-2.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing the inhibitory effects of this compound and indomethacin on COX-1 and COX-2 activity.
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of DuP-697 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. DuP-697, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. While direct experimental data on the synergistic effects of this compound with specific chemotherapy agents remains to be extensively published, a wealth of evidence from studies on other selective COX-2 inhibitors, such as celecoxib, provides a strong foundation for predicting and understanding the potential synergistic interactions of this compound. This guide synthesizes the available data for analogous COX-2 inhibitors to offer a comparative perspective on the anticipated synergistic effects of this compound with conventional chemotherapy.
Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern oncology.[1] The primary rationale for this approach is to target multiple, often complementary, cellular pathways to achieve a greater therapeutic effect than the sum of the individual agents—a phenomenon known as synergy.[1][2] This can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of drug resistance.[1]
Putative Synergistic Effects of this compound with Chemotherapy Agents
Based on the established mechanisms of COX-2 inhibitors in cancer biology, this compound is anticipated to synergize with a range of chemotherapy agents through several key mechanisms:
-
Inhibition of Proliferation: COX-2 is often overexpressed in tumors and contributes to cell proliferation.[3][4] By inhibiting COX-2, this compound can arrest the cell cycle, making cancer cells more susceptible to the cytotoxic effects of chemotherapy drugs that target rapidly dividing cells.
-
Induction of Apoptosis: COX-2 inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] When combined with chemotherapy agents that also trigger apoptosis through different pathways, a synergistic increase in cancer cell death can be expected.
-
Sensitization to Chemotherapy: Upregulation of COX-2 has been linked to chemoresistance.[6][7] Inhibition of COX-2 by this compound may therefore re-sensitize resistant cancer cells to the effects of chemotherapy.
-
Anti-Angiogenic Effects: COX-2 plays a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] By inhibiting this process, this compound can create a less favorable tumor microenvironment, thereby enhancing the efficacy of chemotherapy.
The following sections present a comparative analysis of the synergistic effects observed with other COX-2 inhibitors in combination with common chemotherapy agents. This data serves as a predictive framework for the potential of this compound in similar combination regimens.
Comparative Data on COX-2 Inhibitor Synergism
The following tables summarize quantitative data from studies on the synergistic effects of celecoxib, a well-studied COX-2 inhibitor, with various chemotherapy agents. The Combination Index (CI) is a widely used method to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
Table 1: Synergistic Effects of Celecoxib with Doxorubicin
| Cell Line | Cancer Type | Chemotherapy Agent | Observation | Combination Index (CI) | Reference |
| MCF-7 | Breast Cancer | Doxorubicin | Enhanced apoptosis and growth inhibition | CI < 1 | [9] |
| Various | Various | Doxorubicin | Increased cytotoxicity | Not specified | [10] |
Table 2: Synergistic Effects of Celecoxib with Cisplatin
| Cell Line | Cancer Type | Chemotherapy Agent | Observation | Combination Index (CI) | Reference |
| T-cell lymphoma cells | T-cell Lymphoma | Cisplatin | Enhanced cytotoxicity and apoptosis | Not specified | [11] |
| Oral cancer cells | Oral Cancer | Cisplatin | Enhanced cytotoxicity and apoptosis | Not specified | [12] |
Table 3: Synergistic Effects of Celecoxib with 5-Fluorouracil (5-FU)
| Cell Line | Cancer Type | Chemotherapy Agent | Observation | Combination Index (CI) | Reference |
| Gastric cancer cells | Gastric Cancer | Tegafur/gimeracil/oteracil potassium (oral 5-FU prodrug) | Synergistic antitumor effect | Not specified | [5] |
| Colorectal cancer cells | Colorectal Cancer | 5-Fluorouracil | Synergistic antiproliferative effect | CI < 1 | [13] |
Table 4: Synergistic Effects of Celecoxib with Other Chemotherapy Agents
| Cell Line | Cancer Type | Chemotherapy Agent | Observation | Combination Index (CI) | Reference |
| Ovarian carcinoma xenografts | Ovarian Cancer | Paclitaxel | Synergistic anti-tumor effect | Not specified | [14] |
| Melanoma cells | Melanoma | Etoposide | Synergistic inhibitory effect | CI < 1 | [15] |
Experimental Protocols
A standardized approach is crucial for evaluating the synergistic effects of drug combinations. Below are detailed methodologies for key experiments typically cited in such studies.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of single agents and their combination on cell proliferation and viability.
-
Method (MTT Assay):
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the chemotherapy agent, and their combination for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Analysis of Synergy
-
Objective: To quantitatively determine if the interaction between this compound and a chemotherapy agent is synergistic, additive, or antagonistic.
-
Method (Combination Index - CI):
-
Based on the dose-response curves of the individual agents, calculate the CI using the Chou-Talalay method.[8]
-
Software such as CompuSyn or SynergyFinder can be used to calculate CI values.[16][17]
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Apoptosis Assays
-
Objective: To assess the induction of apoptosis by the drug combination.
-
Method (Annexin V/Propidium Iodide Staining):
-
Treat cells with the single agents and their combination as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the synergistic action of COX-2 inhibitors and chemotherapy.
Caption: Putative synergistic mechanism of this compound and chemotherapy.
Caption: Experimental workflow for assessing drug synergy.
Conclusion
While direct experimental validation is pending, the existing body of research on selective COX-2 inhibitors strongly suggests that this compound holds significant promise as a synergistic partner in combination chemotherapy. The convergence of anti-proliferative, pro-apoptotic, and chemosensitizing effects positions this compound as a compelling candidate for further investigation in preclinical and clinical settings. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound with a variety of chemotherapy agents, ultimately paving the way for more effective and less toxic cancer treatment regimens.
References
- 1. Association of COX-inhibitors with cancer patients’ survival under chemotherapy and radiotherapy regimens: a real-world data retrospective cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagonal Method to Measure Synergy Among Any Number of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of celecoxib combined with chemotherapy drug on malignant biological behaviors of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 10. remedypublications.com [remedypublications.com]
- 11. Celecoxib enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic effects of combined therapy using paclitaxel and [90Y-DOTA]776.1 on growth of OVCAR-3 ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Meta-Analysis of DuP-697's Anti-Cancer Effects in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical anti-cancer effects of DuP-697, a selective cyclooxygenase-2 (COX-2) inhibitor. It objectively compares its performance with other alternatives and presents supporting experimental data to inform future research and drug development endeavors.
Executive Summary
This compound has demonstrated significant anti-cancer potential in a variety of preclinical models. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow). This guide synthesizes the available quantitative data on this compound's efficacy, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved in its anti-cancer activity.
Data Presentation: In Vitro Efficacy of this compound and Comparators
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the widely studied COX-2 inhibitor, celecoxib, across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT29 | Colorectal Cancer | 0.0428 | [1][2] |
| K562 | Chronic Myeloid Leukemia | 31.7 (at 36h) |
Table 2: Anti-proliferative Activity (IC50) of Celecoxib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 37.2 |
| HCT116 | Colorectal Cancer | >10 |
| HepG2 | Liver Cancer | >10 |
| MCF-7 | Breast Cancer | >10 |
| U251 | Glioblastoma | 11.7 |
| SKOV3 | Ovarian Cancer | 25 |
| HEY | Ovarian Cancer | 44 |
| IGROV1 | Ovarian Cancer | 50 |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 |
| HK-1 | Nasopharyngeal Carcinoma | 51.74 |
| Hone-1 | Nasopharyngeal Carcinoma | 49.68 |
| CNE-2 | Nasopharyngeal Carcinoma | 41.04 |
Key Preclinical Findings
Apoptosis Induction:
-
In HT29 colorectal cancer cells, this compound at a concentration of 100 nM induced apoptosis in 52% of the cell population.[1]
-
The pro-apoptotic effect of this compound is believed to be mediated through the upregulation of caspases, key enzymes in the apoptosis cascade.
Anti-Angiogenic Effects:
-
This compound has been shown to have anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[1]
Experimental Protocols
This section provides an overview of the standard methodologies employed in the preclinical evaluation of this compound's anti-cancer effects.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator drugs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total cellular protein content, which correlates with the number of viable cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as for viability assays.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
-
Cell Cycle Analysis
-
Principle: This assay uses a fluorescent dye, typically propidium iodide, to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Culture and Treatment: Treat cells with the compound of interest.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to determine the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's anti-cancer effects and a typical experimental workflow for its preclinical evaluation.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: this compound's proposed mechanism via apoptosis signaling pathways.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce apoptosis and inhibit cell proliferation at nanomolar concentrations in certain cancer cell lines highlights its potential as a therapeutic candidate.
Further research should focus on:
-
Expanding the in vitro testing of this compound across a broader panel of cancer cell lines to identify more susceptible cancer types.
-
Conducting comprehensive in vivo studies in various xenograft and patient-derived xenograft (PDX) models to evaluate its efficacy, toxicity, and pharmacokinetic profile.
-
Elucidating the detailed molecular mechanisms underlying this compound's action, including the specific signaling pathways it modulates.
-
Investigating the potential of this compound in combination with standard-of-care chemotherapies and targeted agents to enhance therapeutic outcomes and overcome drug resistance.
This comparative guide serves as a valuable resource for the scientific community to build upon the existing knowledge of this compound and accelerate its potential translation into clinical applications for the benefit of cancer patients.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for DuP-697
This document provides critical guidance on the proper handling and disposal of DuP-697, a potent NSAID and research chemical. Adherence to these procedures is essential to ensure laboratory safety and environmental compliance. The following information is synthesized from safety data sheets and established laboratory protocols for compounds of a similar chemical class.
Disclaimer: This guide is intended for informational purposes and should be supplemented by the official Safety Data Sheet (SDS) for this compound and your institution's specific environmental health and safety (EHS) protocols. Always consult with your EHS officer before handling or disposing of any chemical.
Quantitative Data for Disposal Considerations
For safe and compliant disposal, it is crucial to manage the concentration of this compound in waste streams. The following table summarizes key quantitative parameters based on typical guidelines for similar non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic compounds.
| Parameter | Value | Guideline/Regulation Source |
| Recommended Waste Container | Labeled, sealed, non-reactive (HDPE) | Standard laboratory practice for organic chemical waste |
| pH of Aqueous Waste | 6.0 - 8.0 | Local and national wastewater discharge regulations |
| Halogenated Solvent Waste | Segregated from non-halogenated | Resource Conservation and Recovery Act (RCRA) guidelines |
| Solid Waste Disposal | Incineration at >850°C | EPA regulations for pharmaceutical waste disposal |
| Accidental Spill Limit | 100 mg | Internal laboratory safety protocols for potent compounds |
Experimental Protocol: Neutralization of this compound for Disposal
This protocol details a standard laboratory procedure for the chemical neutralization of small quantities of this compound prior to disposal. This method is intended for residual amounts, such as cleaning and decontamination of labware.
Materials:
-
This compound contaminated material (e.g., glassware, stir bars)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
pH indicator strips (range 1-14)
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Initial Rinse: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., ethanol, acetone) to dissolve any remaining this compound. Collect this solvent rinse in a designated halogenated or non-halogenated organic waste container, as appropriate.
-
Hydrolysis: Prepare a 1 M solution of sodium hydroxide. Carefully add the NaOH solution to the vessel containing the residual this compound. The ester and other functional groups in similar compounds are susceptible to base-catalyzed hydrolysis.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours at room temperature with gentle stirring. This facilitates the breakdown of the parent compound into less active substances.
-
Neutralization: After the hydrolysis period, check the pH of the solution using a pH indicator strip. The solution will be basic.
-
pH Adjustment: Slowly add 1 M hydrochloric acid dropwise while stirring to neutralize the solution. Continuously check the pH until it is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Confirm this disposal method is permitted by your institution's EHS office.
-
Record Keeping: Document the neutralization procedure, including the amount of this compound treated, in your laboratory waste log.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling DuP-697
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of DuP-697, a potent and selective COX-2 inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, selective COX-2 inhibitor necessitates handling with caution. As a proxy, the safety profile of Celecoxib, a structurally related COX-2 inhibitor, indicates potential hazards including reproductive toxicity and damage to organs through prolonged or repeated exposure.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Minimum PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Lab Coat: A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is required. This coat should not be worn outside of the designated handling area.
-
Respiratory Protection: When handling the solid compound or preparing solutions, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles. All work with the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure.
| PPE Component | Specification | Rationale |
| Gloves | Double Nitrile | Prevents skin contact with the potent compound. |
| Eye Protection | Chemical Safety Goggles/Face Shield | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, Solid-Front, Cuffed | Provides a barrier against contamination of personal clothing. |
| Respiratory | NIOSH-approved (N95 or higher) | Prevents inhalation of hazardous airborne particles. |
Operational Plan for Handling this compound
A clear and systematic workflow is essential to minimize exposure and ensure the integrity of the experiment.
Experimental Workflow:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling of this compound.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in the section above.
-
-
Weighing and Solution Preparation:
-
Handle the solid form of this compound exclusively within a chemical fume hood or a powder containment hood.
-
Use dedicated spatulas and weighing boats.
-
Prepare solutions by slowly adding the solvent to the solid to minimize dust generation.
-
-
Experimental Use:
-
When adding this compound solutions to cell cultures or animal models, employ techniques that minimize aerosol generation.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution (e.g., a high-pH solution or a validated cleaning agent) should be used, followed by a rinse with 70% ethanol and then water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
Post-Handling:
-
Carefully doff PPE, starting with the outer gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
